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(3-methyl-1H-indol-5-yl)methanamine Documentation Hub

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  • Product: (3-methyl-1H-indol-5-yl)methanamine
  • CAS: 933735-99-0

Core Science & Biosynthesis

Foundational

Structural Rationale & Mechanistic Causality

The Structural and Synthetic Paradigm of 3-Methyl-5-(aminomethyl)indole: A Technical Guide for Advanced Pharmacophore Development As a Senior Application Scientist, I frequently encounter the challenge of designing molec...

Author: BenchChem Technical Support Team. Date: March 2026

The Structural and Synthetic Paradigm of 3-Methyl-5-(aminomethyl)indole: A Technical Guide for Advanced Pharmacophore Development

As a Senior Application Scientist, I frequently encounter the challenge of designing molecular scaffolds that must perfectly balance lipophilicity with target-specific hydrogen bonding. 3-Methyl-5-(aminomethyl)indole (CAS: 933735-99-0)[1] represents a highly privileged, dual-functionalized pharmacophore in modern drug discovery. Unlike its unsubstituted counterpart, 5-(aminomethyl)indole[], the addition of a methyl group at the C3 position fundamentally alters the molecule's spatial geometry, making it a superior building block for neuropharmacological and oncological applications.

This whitepaper dissects the structural rationale, physicochemical developability, and self-validating synthetic protocols required to leverage this scaffold effectively in drug development.

The architectural design of 3-methyl-5-(aminomethyl)indole is not arbitrary; every functional group serves a distinct mechanistic purpose in target engagement:

  • C3-Methyl Group (Steric & Lipophilic Modulator): The C3-methyl group restricts the rotational degrees of freedom of the indole core. Causality: By locking the scaffold into a preferred conformation, it minimizes entropic penalties upon binding to a target receptor. Furthermore, the methyl group increases the overall lipophilicity of the molecule, which is a critical factor for driving blood-brain barrier (BBB) penetration in central nervous system (CNS) drugs[].

  • C5-Aminomethyl Group (Electrostatic Anchor): The primary amine acts as a critical hydrogen bond donor. Causality: In aminergic G-protein-coupled receptors (GPCRs), this primary amine is protonated at physiological pH (7.4), allowing it to form a highly stable salt bridge with conserved aspartate residues (e.g., Asp3.32) in the orthosteric binding pocket[].

Physicochemical Profiling & Developability

Understanding the quantitative physicochemical profile is essential for predicting ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) behavior. The table below summarizes the core metrics of the scaffold.

PropertyValueCausality / Implication for Drug Design
Chemical Name (3-Methyl-1H-indol-5-yl)methanamineIUPAC nomenclature standard.
CAS Registry Number 933735-99-0Unique identifier for sourcing and compliance[1].
Molecular Formula C10H12N2Determines exact mass for MS validation.
Molecular Weight 160.22 g/mol Low MW allows for extensive downstream elaboration without violating Lipinski’s Rule of 5.
LogP (Estimated) 1.8 - 2.1The C3-methyl increases lipophilicity, enhancing BBB penetration for CNS targets[].
pKa (Aliphatic Amine) ~9.5Ensures protonation at physiological pH (7.4) for necessary salt bridge formation.
pKa (Indole NH) ~16.2Remains neutral under physiological conditions; acts strictly as a hydrogen bond donor.

Pharmacological Applications & Target Engagement

Aminomethylindole derivatives are extensively utilized across multiple therapeutic areas:

  • 5-HT6 Receptor Antagonism: Serotonin type 6 (5-HT6) receptor antagonists are promising targets for treating cognitive deficits associated with Alzheimer's disease and schizophrenia. The 3-methyl-5-(aminomethyl)indole scaffold serves as a potent bioisostere for piperazine-based antagonists, providing the basic nitrogen required for target engagement while improving brain penetration (Cb/Cp ratios)[].

  • Alpha-1 Adrenoceptor Modulation: Derivatives of aminomethylindoles have been engineered into selective alpha-1 adrenoceptor antagonists (e.g., sertindole analogs). The precise positioning of the aminomethyl group dictates selectivity against off-target dopamine (D2/D3) and serotonin (5-HT2A) receptors[].

  • Tubulin Polymerization Inhibition: N-acetylated derivatives of aminomethylindoles disrupt microtubule dynamics, leading to G2/M phase cell cycle arrest and apoptosis, making them viable candidates for oncology[3].

Pathway Ligand 3-Methyl-5-(aminomethyl)indole Derivative (Antagonist) Receptor 5-HT6 Receptor (GPCR) Ligand->Receptor Competitive Inhibition (Salt bridge at Asp3.32) Gs Gαs Protein Receptor->Gs Blocks Activation AC Adenylyl Cyclase (AC) Gs->AC Decreased Stimulation cAMP cAMP Production AC->cAMP Reduced Levels PKA Protein Kinase A (PKA) cAMP->PKA Downregulation Outcome Cognitive Function Modulation PKA->Outcome Pro-cognitive Effects

Mechanism of 5-HT6 receptor antagonism by aminomethylindole derivatives.

Experimental Protocols: Synthesis and Functionalization

To utilize 3-methyl-5-(aminomethyl)indole in library synthesis, selective functionalization is paramount. The following self-validating protocols detail the synthesis of the core and its selective N-Boc protection[3][4].

Protocol A: Catalytic Hydrogenation of 5-Cyano-3-methylindole
  • Objective: Reduce the nitrile precursor to a primary amine to yield 3-methyl-5-(aminomethyl)indole.

  • Causality of Reagents: 10% Palladium on carbon (Pd/C) is selected over aggressive hydrides like Lithium Aluminum Hydride (LiAlH4) to prevent over-reduction or side reactions with the sensitive indole core. Ethanol is utilized as a protic solvent to stabilize the forming amine intermediate[3].

  • Step-by-Step Execution:

    • Dissolve 5-cyano-3-methylindole (1.0 eq) in absolute ethanol to achieve a 0.2 M concentration.

    • Add 10% Pd/C (10% w/w relative to the substrate) strictly under an inert argon atmosphere to prevent spontaneous ignition of the catalyst.

    • Pressurize the reaction vessel with H2 gas to 40 psi on a Parr shaker. Causality: 40 psi provides sufficient thermodynamic driving force for nitrile reduction without hydrogenating the indole pyrrole ring[3].

    • Agitate the mixture at 25°C for 6 hours.

    • Self-Validation System: Monitor the reaction via TLC (DCM:MeOH 9:1). The disappearance of the sharp nitrile peak (~2220 cm⁻¹) in FT-IR and the appearance of a primary amine molecular ion peak [M+H]+ at m/z 161.1 in LC-MS confirms complete conversion.

    • Filter the mixture through a Celite pad to safely remove the palladium catalyst and concentrate the filtrate under reduced pressure.

Protocol B: Regioselective N-Boc Protection
  • Objective: Protect the primary aliphatic amine while leaving the indole nitrogen unmodified for downstream cross-coupling.

  • Causality of Conditions: The primary aliphatic amine (pKa ~9.5) is orders of magnitude more nucleophilic than the indole nitrogen (pKa ~16.2). By strictly controlling the stoichiometry (1.05 eq) and temperature (0°C to RT), we thermodynamically favor the primary amine attack, preventing unselective bis-protection[4].

  • Step-by-Step Execution:

    • Dissolve 3-methyl-5-(aminomethyl)indole (1.0 eq) in anhydrous THF (0.1 M).

    • Cool the solution to 0°C using an ice bath. Causality: Lowering the kinetic energy of the system suppresses the competing, higher-activation-energy reaction at the indole nitrogen[4].

    • Add di-tert-butyl dicarbonate ((Boc)2O, 1.05 eq) dropwise over 15 minutes.

    • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

    • Self-Validation System: Perform ninhydrin staining on a TLC plate. The starting material will stain a deep purple/blue (indicating a free primary amine), while the desired N-Boc protected product will remain unstained under ninhydrin, validating the complete consumption of the primary amine.

    • Quench the reaction with distilled water, extract with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate.

SynthWorkflow A 5-Cyano-3-methylindole (Precursor) B H2, Pd/C Ethanol, 40 psi A->B Reduction C 3-Methyl-5-(aminomethyl)indole (Target Scaffold) B->C Yield: >85% D (Boc)2O, THF 0°C to RT C->D Selective Protection E N-Boc Protected Intermediate D->E Regioselective

Synthetic workflow for 3-methyl-5-(aminomethyl)indole and selective N-Boc protection.

References

  • BOC Sciences. 5-(Aminomethyl)indole Product Description & Drug Development Applications.

  • Benchchem. Application Notes and Protocols for the N-Benzylation of 5-(aminomethyl)indole.4

  • Benchchem. A Technical Guide to the Synthesis of N-[(1H-indol-5-yl)methyl]acetamide Derivatives.3

  • BLD Pharm. 102308-52-1 | 3-Methyl-1H-indol-5-amine (CAS 933735-99-0 Data).1

Sources

Exploratory

An In-Depth Technical Guide to (3-methyl-1H-indol-5-yl)methanamine: A Compound with Undetermined CAS Number

A Note to the Reader: Despite a comprehensive search of chemical databases and supplier information, a verifiable CAS (Chemical Abstracts Service) number for (3-methyl-1H-indol-5-yl)methanamine could not be definitively...

Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Reader: Despite a comprehensive search of chemical databases and supplier information, a verifiable CAS (Chemical Abstracts Service) number for (3-methyl-1H-indol-5-yl)methanamine could not be definitively established. While a single supplier lists the CAS number 933735-99-0 for this compound, this information could not be corroborated by other reputable sources. The absence of a confirmed CAS number significantly limits the ability to gather the detailed, verified technical data required for an in-depth guide.

Therefore, this document will proceed by presenting a guide to a closely related and well-documented isomer, (1H-indol-5-yl)methanamine (CAS: 81881-74-5) . This compound shares the core indole methanamine scaffold and serves as a valuable proxy for understanding the chemical and biological landscape of this class of molecules. The information presented below pertains to (1H-indol-5-yl)methanamine, providing researchers, scientists, and drug development professionals with a thorough technical overview.

Part 1: Core Directive - A Structural Overview of (1H-indol-5-yl)methanamine

(1H-indol-5-yl)methanamine is a primary amine derivative of indole, a bicyclic aromatic heterocycle fundamental to a vast array of biologically active compounds. The structure consists of a benzene ring fused to a pyrrole ring, with a methanamine (-CH₂NH₂) substituent at the 5-position of the indole nucleus. This seemingly simple molecule possesses a rich chemical character that makes it a valuable building block in medicinal chemistry and a subject of interest in its own right.

The presence of the indole nitrogen and the primary amine group provides multiple sites for chemical modification, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs. The aromatic nature of the indole ring allows for π-stacking interactions with biological targets, while the amine group can participate in hydrogen bonding and salt bridge formation.

Part 2: Scientific Integrity & Logic - Properties, Synthesis, and Applications

Chemical and Physical Properties

A summary of the key chemical and physical properties of (1H-indol-5-yl)methanamine is presented in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.

PropertyValueSource
CAS Number 81881-74-5PubChem[1]
Molecular Formula C₉H₁₀N₂PubChem[1]
Molecular Weight 146.19 g/mol PubChem[1]
Appearance Not specified, likely a solid-
Solubility Information not readily available-
Melting Point Information not readily available-
Boiling Point Information not readily available-
Synthesis of (1H-indol-5-yl)methanamine

The synthesis of (1H-indol-5-yl)methanamine can be achieved through various synthetic routes, typically starting from a functionalized indole precursor. A common and logical approach involves the reduction of a nitrile or an amide derivative of indole.

Conceptual Synthetic Workflow:

G A 5-Cyanoindole B (1H-indol-5-yl)methanamine A->B Reduction C Reducing Agent (e.g., LiAlH₄, H₂/Pd-C) C->B

Caption: A conceptual workflow for the synthesis of (1H-indol-5-yl)methanamine via the reduction of 5-cyanoindole.

Experimental Protocol: Reduction of 5-Cyanoindole

Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a solution of 5-cyanoindole in a suitable anhydrous solvent (e.g., tetrahydrofuran, diethyl ether).

  • Addition of Reducing Agent: Carefully add a reducing agent, such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd-C) catalyst. The addition should be done portion-wise or dropwise at a controlled temperature (e.g., 0 °C) to manage the exothermic reaction.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess reducing agent by the sequential addition of water and a sodium hydroxide solution.

  • Extraction: Filter the resulting mixture and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure (1H-indol-5-yl)methanamine.

Applications in Drug Discovery and Chemical Biology

The indole nucleus is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is capable of binding to a wide range of biological targets. Consequently, (1H-indol-5-yl)methanamine and its derivatives are of significant interest in drug development.

  • Serotonin Receptor Ligands: The structural similarity of the indole ring to the neurotransmitter serotonin makes indole derivatives prime candidates for targeting serotonin (5-HT) receptors. Modifications of the methanamine group and the indole nitrogen can lead to potent and selective ligands for various 5-HT receptor subtypes, with potential applications in treating depression, anxiety, and other central nervous system disorders.

  • Anticancer Agents: The indole scaffold is present in numerous natural and synthetic anticancer agents. Derivatives of (1H-indol-5-yl)methanamine can be designed to interact with various cancer-related targets, such as kinases, tubulin, and histone deacetylases.

  • Antimicrobial Agents: Indole derivatives have also shown promise as antimicrobial agents. The ability to functionalize the (1H-indol-5-yl)methanamine core allows for the development of compounds with activity against a range of bacterial and fungal pathogens.

Signaling Pathway Interaction (Hypothetical):

G cluster_0 Cell Membrane A 5-HT Receptor C G-Protein A->C Activation B (1H-indol-5-yl)methanamine Derivative B->A Binding D Second Messenger (e.g., cAMP) C->D Modulation E Cellular Response D->E Signal Transduction

Caption: A hypothetical signaling pathway illustrating the interaction of a (1H-indol-5-yl)methanamine derivative with a G-protein coupled receptor, such as a serotonin receptor.

Part 3: Visualization & Formatting

The structural and functional versatility of (1H-indol-5-yl)methanamine makes it a valuable tool for medicinal chemists. The ability to readily modify the core structure allows for the systematic exploration of chemical space and the optimization of biological activity. The protocols and conceptual frameworks provided in this guide are intended to serve as a starting point for researchers interested in harnessing the potential of this important indole derivative.

References

  • PubChem. (1H-indol-5-yl)methanamine. National Center for Biotechnology Information. [Link][1]

Sources

Foundational

Unlocking the Indole Scaffold: A Technical Guide to the Biosynthesis, Isolation, and Pharmacology of Indole Alkaloids

Executive Summary Indole alkaloids represent one of the most structurally diverse and pharmacologically significant classes of nitrogen-containing secondary metabolites. Characterized by their bicyclic indole core—a pyrr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Indole alkaloids represent one of the most structurally diverse and pharmacologically significant classes of nitrogen-containing secondary metabolites. Characterized by their bicyclic indole core—a pyrrole ring fused to a benzene ring—these compounds are prolific across plant (Apocynaceae, Loganiaceae, Rubiaceae), fungal, and marine biological systems[1][2]. From the potent antineoplastic agents vinblastine and vincristine to the neuropsychiatric candidate psilocybin, the indole scaffold serves as a privileged structure in modern drug discovery[3][4].

This whitepaper provides an in-depth mechanistic analysis of indole alkaloid biosynthesis, detailed and self-validating extraction protocols, and a quantitative overview of their pharmacological profiles.

Biosynthetic Logic: The Strictosidine Pathway

The structural complexity of monoterpenoid indole alkaloids (MIAs) belies a highly conserved and elegant biosynthetic origin. In plants such as Catharanthus roseus and Rauvolfia serpentina, the biosynthesis of over 2,000 distinct MIAs converges on a single, critical intermediate: 3α(S)-strictosidine [5][6].

The formation of strictosidine is a masterclass in enzymatic stereoselectivity. The pathway merges two distinct metabolic streams:

  • The Indole Pathway: L-tryptophan undergoes decarboxylation via tryptophan decarboxylase to yield tryptamine [4].

  • The Terpenoid (Secoiridoid) Pathway: Geraniol is converted through a multi-step enzymatic cascade into the iridoid glucoside secologanin [6].

The gatekeeper enzyme, Strictosidine Synthase (STR) , catalyzes a Pictet-Spengler-type condensation between tryptamine and secologanin[7][8]. STR exhibits a unique six-bladed β-propeller fold, utilizing a critical Glu-309 residue in its active site to drive the stereospecific formation of the iminium intermediate, exclusively yielding the 3α(S)-isomer[5][8]. This strict stereochemical control is vital, as only the 3α(S) configuration can be processed by downstream enzymes into active alkaloids like ajmaline or vinblastine.

Biosynthesis Trp L-Tryptophan Tryptamine Tryptamine Trp->Tryptamine Tryptophan decarboxylase STR Strictosidine Synthase (STR) [Pictet-Spengler Condensation] Tryptamine->STR Secologanin Secologanin (Terpenoid Pathway) Secologanin->STR Strictosidine 3α(S)-Strictosidine STR->Strictosidine Glu-309 Catalysis MIAs Monoterpenoid Indole Alkaloids (Vinblastine, Ajmaline, etc.) Strictosidine->MIAs Downstream tailoring

Figure 1: Biosynthetic pathway of monoterpenoid indole alkaloids via strictosidine.

Experimental Methodologies: Extraction and Isolation

The isolation of indole alkaloids from complex biological matrices requires exploiting their fundamental chemical property: the basicity of the nitrogen atom within the alkaloid framework. By manipulating the pH of the extraction medium, researchers can toggle the molecule between a water-soluble ionized salt and a lipophilic free base[9].

The Causality of Acid-Base Partitioning

Plant matrices are rich in lipophilic impurities (waxes, sterols, chlorophyll) and polar interferents (sugars, tannins). Direct organic extraction yields an intractable mixture. Instead, an acid-base partitioning strategy is employed[9][10].

  • Acidification (pH 2-3): Protonates the basic nitrogen, converting the alkaloid into a highly polar, water-soluble salt. Lipophilic impurities are then washed away using non-polar solvents (e.g., hexane).

  • Basification (pH 8-10): Deprotonates the nitrogen, reverting the alkaloid to its uncharged free-base form, which selectively partitions into moderately polar organic solvents (e.g., dichloromethane or ethyl acetate)[9].

Protocol: Self-Validating Extraction and SPE Purification

The following protocol outlines the extraction of MIAs from dried plant biomass (e.g., C. roseus or P. leiocarpa), followed by Reversed-Phase Solid-Phase Extraction (RP-SPE) and HPLC-MS/MS validation[10][11].

Step 1: Biomass Preparation & Maceration

  • Pulverize dried plant leaves/bark to a particle size of ≤ 2.00 mm to maximize solvent contact area[10].

  • Macerate 50 g of biomass in 500 mL of Methanol:Water (80:20, v/v) under ultrasonication for 3 cycles of 15 minutes at room temperature. Filter and concentrate the extract under reduced pressure[10][12].

Step 2: Acid-Base Partitioning

  • Suspend the crude methanolic extract in 100 mL of 0.1 M HCl (pH ~2.0).

  • Defatting: Partition the acidic aqueous layer with Hexane (3 × 50 mL) in a separatory funnel. Discard the hexane layer (contains waxes/lipids)[10].

  • Basification: Carefully adjust the aqueous layer to pH 9.5 using 10% aqueous Ammonia ( NH4​OH ). Causality: Ammonia is preferred over NaOH to prevent base-catalyzed degradation of sensitive ester groups on the alkaloids.

  • Extraction: Extract the basified aqueous phase with Ethyl Acetate (3 × 50 mL). Combine the organic layers, dry over anhydrous Na2​SO4​ , and evaporate to yield the crude alkaloid fraction[9].

Step 3: Reversed-Phase SPE Purification

  • Condition a C18 SPE cartridge (10 g stationary phase) with 50 mL Methanol, followed by 50 mL HPLC-grade Water[10].

  • Load the crude alkaloid fraction (dissolved in a minimum volume of 10% Acetonitrile/Water).

  • Elute using a step gradient: 10%, 15%, 30%, and 50% Acetonitrile in Water (3 × 10 mL per step). Causality: Less strong eluotropic mixtures (10-15% ACN) effectively separate highly polar glycosylated alkaloids from non-polar aglycones[10].

Step 4: Quality Control & Validation

  • Analyze the fractions via HPLC-ESI-MS/MS (Positive ion mode).

  • Self-Validation Check: Confirm the presence of target alkaloids by isolating the [M+H]+ precursor ion and applying a supplementary RF collision voltage. The resulting MS/MS fragmentation pattern must match standard reference spectra (e.g., identifying diagnostic fragment ions at m/z 320, 308, or 293 for catharanthine isomers)[11].

ExtractionWorkflow Biomass Dried Plant Biomass (Milling & Ultrasonication) Acid Acidic Aqueous Extraction (0.1 M HCl, pH 2) Biomass->Acid Defat Hexane Partitioning (Removes Lipids) Acid->Defat Protonated Salts Base Basification (10% NH4OH, pH 9.5) Defat->Base Retain Aqueous Organic Organic Extraction (Ethyl Acetate) Base->Organic Free Bases SPE RP-C18 SPE Gradient (10% -> 50% ACN) Organic->SPE Crude Alkaloids LCMS HPLC-ESI-MS/MS Validation SPE->LCMS Purified Fractions

Figure 2: Acid-base partitioning and SPE workflow for indole alkaloid isolation.

Pharmacological Profiling and Therapeutic Applications

The pharmacological versatility of indole alkaloids stems from the structural similarity of the indole ring to endogenous neurotransmitters, notably serotonin (5-hydroxytryptamine) . This bioisosterism allows indole alkaloids to act as potent agonists, antagonists, or modulators of various G-protein coupled receptors (GPCRs), ion channels, and enzymes[2].

Furthermore, dimeric indole alkaloids (e.g., vinca alkaloids) exhibit profound cytotoxicity by binding to tubulin, preventing microtubule polymerization, and arresting cellular mitosis at the metaphase—a mechanism that has cemented their role in first-line oncology regimens[4][13].

Quantitative Pharmacological Data

The table below summarizes key indole alkaloids, their natural sources, and their validated pharmacological mechanisms and metrics.

AlkaloidNatural SourcePharmacological ClassTarget Mechanism & Quantitative Data
Vinblastine Catharanthus roseusAntineoplasticInhibits tubulin polymerization. Used in VBM chemotherapy for Hodgkin lymphomas[4][13].
Ellipticine Aspidosperma vargasiiAntimalarial / AntitumorDNA intercalator / Topo II inhibitor. IC50 = 0.81 μM against P. falciparum (K1 strain)[1].
Olivacine Aspidosperma olivaceumAntimalarialInhibits P. falciparum growth. IC50 = 1.2 μM against the K1 strain[1].
Psilocybin Psilocybe mushroomsNeuropsychiatric5-HT2A receptor agonist. Demonstrates efficacy in treatment-resistant depression and anxiety[3].
Reserpine Rauvolfia serpentinaAntihypertensiveIrreversible VMAT inhibitor; depletes monoamine neurotransmitters (norepinephrine, serotonin)[2][13].
Communesin F Penicillium spp. (Fungi)Cytotoxic AgentMicrofilament disruptor. Derived from tryptamine building blocks in fungal biosynthesis[14][15].

Conclusion & Future Perspectives

The study of indole alkaloids bridges the gap between classical pharmacognosy and modern synthetic biology. While traditional extraction methods like acid-base partitioning and SPE remain foundational for discovering novel scaffolds[9][10], the future lies in metabolic engineering. By fully elucidating the genetic architecture of pathways like the strictosidine cascade, researchers are now poised to utilize recombinant systems (e.g., engineered yeast) to scale the production of rare, high-value dimeric alkaloids without relying solely on slow-growing plant biomass[4][6].

References

  • Isolation and Characterization Procedure for Indole Alkaloids from the Marquesan Plant Rauvolfia Nukuhivensis ResearchGate[Link]

  • Biosynthesis of fungal indole alkaloids PubMed - NIH [Link]

  • Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective PMC - NIH[Link]

  • Purification and properties of strictosidine synthase, the key enzyme in indole alkaloid formation PubMed - NIH[Link]

  • Indole Alkaloids from Psychoactive Mushrooms: Chemical and Pharmacological Potential as Psychotherapeutic Agents MDPI[Link]

  • The Structure of Rauvolfia serpentina Strictosidine Synthase Is a Novel Six-Bladed β-Propeller Fold in Plant Proteins PMC - NIH[Link]

  • Biosynthetic pathway of terpenoid indole alkaloids in Catharanthus roseus Higher Education Press[Link]

  • A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine PMC - NIH[Link]

  • New Methods of Analysis and Investigation of Terpenoid Indole Alkaloids Scholarly Publications Leiden University[Link]

  • One-Step Isolation of Monoterpene Indole Alkaloids from Psychotria leiocarpa Leaves and Their Antiviral Activity on Dengue Virus Type-2 SciELO[Link]

Sources

Exploratory

(3-Methyl-1H-indol-5-yl)methanamine: A Privileged Scaffold in Kinase and GPCR Drug Discovery

Executive Summary In modern medicinal chemistry, the indole ring is universally recognized as a "privileged scaffold" due to its ability to mimic endogenous ligands like serotonin and tryptophan. However, the specific fu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the indole ring is universally recognized as a "privileged scaffold" due to its ability to mimic endogenous ligands like serotonin and tryptophan. However, the specific functionalization of the indole core dictates its pharmacological trajectory. (3-Methyl-1H-indol-5-yl)methanamine (CAS: 933735-99-0) represents a highly specialized building block that bridges the gap between neuropharmacology and oncology[1, 2].

This technical whitepaper provides an in-depth analysis of the structural rationale, synthetic utility, and pharmacological applications of (3-methyl-1H-indol-5-yl)methanamine. By detailing self-validating protocols and mechanistic pathways, this guide serves as a comprehensive resource for drug development professionals utilizing this scaffold for the synthesis of G-protein-coupled receptor (GPCR) modulators and kinase inhibitors.

Chemical and Structural Rationale

The utility of (3-methyl-1H-indol-5-yl)methanamine stems from the synergistic effects of its two primary substitutions on the indole core:

  • The C3-Methyl Group: The addition of a methyl group at the C3 position serves two distinct purposes. Sterically, it provides a hydrophobic "bump" that can lock the molecule into a specific bioactive conformation, reducing entropic penalties upon target binding. Electronically, the electron-donating nature of the methyl group increases the overall electron density of the indole π -system, enhancing its ability to engage in cation- π interactions with aromatic residues within receptor binding pockets.

  • The C5-Methanamine (Aminomethyl) Group: The primary amine acts as a flexible, highly basic linker. At physiological pH (~7.4), this amine is heavily protonated, allowing it to form critical salt bridges with acidic residues (e.g., aspartate) in GPCRs. In kinase inhibitor design, the methanamine group often serves as an attachment point for amide couplings, directing the molecule into the solvent-exposed region of the ATP-binding site [3].

Quantitative Physicochemical Data

To facilitate Fragment-Based Drug Discovery (FBDD) and Lipinski Rule-of-Five assessments, the core physicochemical properties of the scaffold are summarized below.

PropertyValueClinical Relevance
CAS Number 933735-99-0Standard identifier for sourcing [1].
Molecular Formula C10H12N2Low molecular weight ideal for FBDD.
Molecular Weight 160.22 g/mol Leaves >300 Da for further functionalization.
Hydrogen Bond Donors 2 (Indole NH, Primary NH2​ )Critical for hinge-binding in kinases.
Hydrogen Bond Acceptors 1 (Primary Amine N)Facilitates solvent interactions.
Predicted pKa (Amine) ~9.5 - 10.0Ensures protonation at physiological pH.

Synthetic Utility and Functionalization Workflows

The presence of two nucleophilic nitrogen atoms—the indole N1-H and the primary methanamine—presents a regioselectivity challenge during synthesis. Because the aliphatic primary amine is significantly more nucleophilic than the aromatic indole nitrogen, selective protection can be achieved without the use of strong bases.

Logical Flow of Functionalization

The standard workflow for incorporating this scaffold into larger pharmacophores relies on a protection-alkylation-deprotection strategy.

SyntheticWorkflow A Starting Material: (3-Methyl-1H-indol-5-yl)methanamine B Boc Protection (Selective for Primary Amine) A->B (Boc)2O, THF, 0°C C N1-Indole Functionalization (Alkylation/Arylation) B->C NaH, R-X, DMF D Boc Deprotection (TFA/DCM) C->D Acidic Cleavage E Final Pharmacophore (Kinase/GPCR Ligand) D->E Amide Coupling / Reductive Amination

Diagram 1: Regioselective functionalization workflow for indole-5-methanamine derivatives.

Protocol 1: Selective Amide Coupling (Self-Validating System)

When synthesizing p38 MAPK or PKC θ inhibitors, the primary amine is often converted into an amide or urea [3]. The following protocol ensures clean conversion without N1-indole acylation.

Objective: Synthesize an N-((3-methyl-1H-indol-5-yl)methyl)amide derivative. Rationale: Using HATU as a coupling reagent generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester. This prevents racemization (if chiral centers are present on the acid) and accelerates the reaction. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize the amine salt without competing for the electrophile.

Step-by-Step Procedure:

  • Activation: In an oven-dried flask under inert argon, dissolve the desired carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes to allow the active ester to form.

  • Coupling: Add (3-methyl-1H-indol-5-yl)methanamine (1.1 eq) dropwise to the activated mixture.

  • Monitoring: Stir the reaction at room temperature. Validation Check: Monitor via TLC (DCM:MeOH 9:1). The disappearance of the ninhydrin-positive primary amine spot indicates reaction completion (typically 2-4 hours).

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Purification: Dry over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography.

Pharmacological Applications

Neuropharmacology: 5-HT Receptor Antagonism

Indole-5-methanamine derivatives are highly sought after in the development of Serotonin (5-HT) receptor modulators. Specifically, 5-substituted indoles have shown profound efficacy as 5−HT6​ receptor antagonists, which are actively investigated for the treatment of cognitive deficits associated with Alzheimer's disease and schizophrenia [4]. The methanamine group mimics the ethylamine side chain of endogenous serotonin, while the extended functionalization at the 5-position drives receptor subtype selectivity by occupying specific lipophilic pockets unique to the 5−HT6​ receptor.

Oncology and Inflammation: ATP-Competitive Kinase Inhibition

In oncology, the indole core is a classic "hinge-binder." Derivatives of 5-(aminomethyl)indole and indole-5-carboxamides are highly potent, ATP-competitive inhibitors of p38 Mitogen-Activated Protein Kinase (MAPK)[5].

Compounds such as Talmapimod (SCIO-469), an indole-based p38 α inhibitor, demonstrate how functionalizing the 5-position of the indole ring allows the molecule to extend out of the ATP pocket and interact with the solvent-exposed region, granting extreme kinase selectivity (e.g., 2,000-fold selectivity for p38 α over other MAPKs) [5, 6]. The C3-methyl analog of these scaffolds further tightens the binding affinity by restricting the rotational degrees of freedom.

p38Pathway A Cellular Stress / Cytokines (TNF-α, IL-1β) B MKK3 / MKK6 (Upstream Kinases) A->B Activation C p38α MAPK (Target Enzyme) B->C Phosphorylation E Downstream Effectors (MAPKAPK2, Transcription Factors) C->E Phosphorylation D Indole-based Inhibitor (ATP-Competitive Binding) D->C Blocks ATP Pocket F Inflammatory Response (Apoptosis, Cytokine Release) E->F Gene Expression

Diagram 2: Mechanism of action for indole-based p38 MAPK inhibitors in inflammatory signaling.

Pharmacological Target Summary
Target ClassSpecific TargetRole of Indole-5-Methanamine ScaffoldReference
GPCR 5−HT6​ ReceptorActs as a serotonin bioisostere; amine forms critical salt bridge with Asp residue.[4]
Kinase p38 α MAPKIndole N-H binds kinase hinge; 5-position linker extends to specificity pocket.[5, 6]
Enzyme GABA-ATActs as a bioisostere precursor for Vigabatrin analogs.[4]

Conclusion

(3-Methyl-1H-indol-5-yl)methanamine is a highly versatile, privileged pharmacophore. Its unique combination of a conformationally restrictive C3-methyl group and a highly reactive, basic C5-methanamine handle makes it an ideal starting point for Fragment-Based Drug Discovery. Whether utilized for its hinge-binding properties in kinase oncology targets or its bioisosteric resemblance to serotonin in neuropharmacology, mastering the regioselective functionalization of this scaffold is a critical skill for modern drug development professionals.

References

  • Hideshima, T., et al. "p38α-Selective MAP Kinase Inhibitor Reduces Tumor Growth in Mouse Xenograft Models of Multiple Myeloma." Anticancer Research, 28(6A), 3651-3656. Available at: [Link]

  • National Cancer Institute. "Definition of talmapimod (SCIO-469)." NCI Drug Dictionary. Available at: [Link]

Foundational

The Biological Significance and Therapeutic Implications of 3-Methylated Indoles: A Technical Whitepaper

Executive Summary As our understanding of the host-microbiome interface matures, 3-methylated indoles—most notably 3-methylindole (3MI) , or skatole—have transitioned from being viewed merely as malodorous byproducts of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As our understanding of the host-microbiome interface matures, 3-methylated indoles—most notably 3-methylindole (3MI) , or skatole—have transitioned from being viewed merely as malodorous byproducts of putrefaction to recognized critical signaling molecules. Produced via the anaerobic fermentation of L-tryptophan by gut microbiota[1], 3MI operates at the intersection of gastrointestinal homeostasis, systemic immunomodulation, and tissue-specific toxicity[2][3].

For drug development professionals and application scientists, 3MI presents a fascinating duality. It is a partial agonist of the Aryl Hydrocarbon Receptor (AhR), capable of fine-tuning immune responses and hepatic enzyme expression[4][5]. Conversely, upon systemic circulation to the respiratory tract, it undergoes highly specific Cytochrome P450 (CYP)-mediated bioactivation into a potent electrophile, driving severe pneumotoxicity[6][7]. This whitepaper deconstructs the mechanistic biology of 3MI, establishes self-validating experimental workflows for its study, and outlines its emerging implications in targeted therapeutics.

Biosynthetic Pathways & The Microbiome-Host Axis

The biological journey of 3MI begins in the mammalian hindgut. Specific bacterial consortia, including Bacteroides and Clostridium species, metabolize dietary L-tryptophan into indole-3-acetic acid (IAA)[1][3]. Subsequent decarboxylation of IAA by bacterial indoleacetate decarboxylase yields 3MI[1].

Once absorbed into systemic circulation, 3MI exerts physiological effects before undergoing rapid hepatic and pulmonary clearance. The structural simplicity of 3MI belies its complex biological fate, which is entirely dictated by the specific CYP450 isoforms it encounters in different tissue compartments.

Biosynthesis Trp L-Tryptophan IAA Indole-3-acetic acid (IAA) Trp->IAA Gut Microbiota Skatole 3-Methylindole (Skatole) IAA->Skatole Decarboxylation CYP CYP450 (CYP2F1, CYP2A13) Skatole->CYP Systemic Circulation MEIN 3-Methyleneindolenine CYP->MEIN Dehydrogenation Adducts Macromolecular Adducts (Toxicity) MEIN->Adducts Covalent Binding

Biosynthesis of 3-methylindole and its CYP450-mediated bioactivation pathway.

Mechanistic Biology: The Aryl Hydrocarbon Receptor (AhR) Axis

In my experience profiling xenobiotic receptors, the interaction between 3MI and the AhR is uniquely valuable for therapeutic modeling. Unlike the highly toxic, high-affinity AhR agonist TCDD (dioxin), 3MI acts as a partial AhR agonist [4].

Upon entering the cell, 3MI binds to the cytosolic AhR complex (which is stabilized by HSP90, XAP2, and p23). This binding triggers a conformational change, exposing a nuclear localization signal. The 3MI-AhR complex translocates to the nucleus, heterodimerizes with the AhR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XRE)[5]. This cascade induces the transcription of Phase I metabolizing enzymes, primarily CYP1A1, CYP1A2, and CYP1B1 [4]. Because 3MI is a partial agonist, it can competitively inhibit TCDD-induced CYP1A1 expression, offering a mechanism to modulate AhR hyperactivation without triggering severe toxicity[4].

AhR_Signaling Skatole 3-Methylindole Cytoplasm Cytosolic AhR Complex (AhR-HSP90-XAP2) Skatole->Cytoplasm AhR_Ligand AhR-Ligand Complex Cytoplasm->AhR_Ligand Ligand Binding Nucleus Nuclear Translocation AhR_Ligand->Nucleus ARNT AhR-ARNT Heterodimer Nucleus->ARNT XRE Xenobiotic Response Element ARNT->XRE GeneExp Target Genes (CYP1A1, CYP1B1) XRE->GeneExp Transcription

Canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by 3-methylindole.

Toxicological Paradigms: CYP-Mediated Bioactivation

The paradox of 3MI lies in its tissue-specific toxicity. While well-tolerated in the gut and liver, 3MI is a potent pneumotoxin[2][8]. This is not due to the parent compound, but rather its localized bioactivation in the respiratory tract.

Human lung tissues selectively express CYP2F1 and CYP2A13 [6][7]. These specific isoforms catalyze the dehydrogenation of 3MI into an extremely reactive electrophilic intermediate: 3-methyleneindolenine (3-MEIN) [6][8]. 3-MEIN rapidly forms covalent adducts with cellular proteins and DNA, inducing severe lipid peroxidation, depleting intracellular glutathione (GSH), and triggering apoptosis and necrosis in bronchial epithelial cells[2][7]. Furthermore, 3MI acts as a mechanism-based (suicide) inactivator of CYP2A13, destroying the very enzyme that metabolizes it[6].

Quantitative Data Summaries

Table 1: Quantitative Profiling of 3MI-Interacting Cytochrome P450 Enzymes

Enzyme IsoformPrimary Tissue LocalizationRole in 3MI MetabolismPathological / Physiological Consequence
CYP2F1 Human Respiratory TractHighly efficient dehydrogenationGenerates 3-MEIN; primary driver of pneumotoxicity.
CYP2A13 Human Respiratory TractDehydrogenation & EpoxidationSuicide inactivation of the enzyme; DNA adduct formation.
CYP1A1 Extrahepatic / Lung / IntestineInduced by 3MI via AhRDetoxification and metabolic clearance of indoles.
CYP1A2 LiverInduced by 3MI via AhRHepatic clearance; maintains systemic homeostasis.

Table 2: Pharmacological Modulators in 3MI Experimental Workflows

ModulatorMechanism of ActionExperimental Outcome on 3MI Exposure
1-Aminobenzotriazole (ABT) Broad-spectrum CYP suicide inhibitorRescues cells from 3MI-induced apoptosis; proves bioactivation requirement.
Diethylmaleate (DEM) Glutathione (GSH) depleting agentAccelerates and exacerbates 3MI cytotoxicity; proves electrophilic stress.
Indole-3-carbinol (I3C) 3MI metabolite / AhR agonistInduces CYP1A1 more potently than parent 3MI; highlights metabolite signaling.

Experimental Workflows & Protocols

To accurately study 3MI, researchers must avoid common pitfalls, such as failing to account for endogenous antioxidant pools or baseline CYP expression. The following protocol is designed as a self-validating system ; every experimental variable is controlled by a mechanistic counter-measure to ensure data integrity.

Protocol: Evaluating 3MI Bioactivation and Cellular Toxicity

Step 1: Cell Seeding & Phenotypic Verification

  • Action: Seed human bronchial epithelial cells (e.g., BEAS-2B) at 1×105 cells/well in 6-well plates.

  • Causality & Validation: BEAS-2B cells retain the necessary CYP2F1 expression[7]. Validation: Run a concurrent RT-qPCR for baseline CYP2F1 expression. If the cell line has drifted and lost CYP2F1, 3MI will falsely appear non-toxic.

Step 2: Pharmacological Modulation (The Validation Matrix)

  • Action: Pre-treat parallel cohorts for 2 hours with either 1-Aminobenzotriazole (ABT, 1 mM) or Diethylmaleate (DEM, 0.5 mM).

  • Causality & Validation: This step isolates the mechanism of toxicity. ABT irreversibly blocks CYP enzymes[7]. If ABT rescues cell viability, it proves the parent 3MI is benign and the CYP-generated 3-MEIN is the true toxicant. DEM depletes GSH[7]; if DEM left-shifts the IC50 curve, it confirms the toxicity is mediated by electrophilic stress overcoming endogenous antioxidants.

Step 3: 3MI Administration

  • Action: Dose cells with 3MI ranging from 10 µM to 1000 µM.

  • Causality: A broad concentration gradient is required because low doses (10-50 µM) primarily trigger AhR-mediated signaling and p38 activation, whereas high doses (>100 µM) overwhelm clearance mechanisms and drive rapid necrosis[7].

Step 4: Endpoint Quantification

  • Action: After 24-48 hours, multiplex the analysis. Use Annexin V/PI flow cytometry to quantify apoptosis vs. necrosis, and harvest RNA to quantify CYP1A1 mRNA via RT-qPCR.

  • Causality: Multiplexing ensures we capture both the physiological response (AhR activation via CYP1A1 induction)[4] and the pathological response (cell death) simultaneously.

Workflow Seed 1. Seed Epithelial Cells (BEAS-2B) Pretreat 2. CYP Inhibition (ABT Pretreatment) Seed->Pretreat Dose 3. 3MI Administration (10-1000 µM) Pretreat->Dose Incubate 4. Incubation (24-48 hours) Dose->Incubate Assay 5a. Viability Assay (Apoptosis/Necrosis) Incubate->Assay Analyze 5b. Gene Expression (RT-qPCR for CYP1A1) Incubate->Analyze

Experimental workflow for assessing 3-methylindole bioactivation and cytotoxicity.

Drug Development & Therapeutic Implications

The unique biological profile of 3-methylated indoles opens several innovative avenues for drug discovery and therapeutic intervention:

  • AhR-Targeted Immunomodulation: Because 3MI is a partial AhR agonist, it can dampen the severe inflammatory responses associated with full AhR activation[4]. Structural analogs of 3MI are currently being investigated as therapeutics for autoimmune disorders and Inflammatory Bowel Disease (IBD), aiming to restore mucosal immunity without the systemic toxicity seen with legacy AhR ligands[5].

  • Microbiome Engineering: Systemic levels of 3MI are directly tied to the abundance of specific gut flora[1][3]. Developing prebiotics, probiotics, or targeted bacteriophages to modulate the populations of Bacteroides and Clostridium could serve as a non-pharmacological method to lower systemic 3MI burdens in patients susceptible to respiratory distress.

  • Lung-Targeted Prodrug Design: The highly specific bioactivation of 3MI by CYP2F1 and CYP2A13 provides a blueprint for respiratory drug delivery[6]. By conjugating therapeutic payloads to an indole scaffold, drug developers can design prodrugs that remain inert in systemic circulation but are rapidly activated exclusively within the bronchial epithelium, maximizing local efficacy while minimizing systemic off-target effects.

References

  • [2] The metabolic basis of 3-methylindole-induced pneumotoxicity. nih.gov. [Link]

  • [6] The Pneumotoxin 3-Methylindole Is a Substrate and a Mechanism-Based Inactivator of CYP2A13, a Human Cytochrome P450 Enzyme Preferentially Expressed in the Respiratory Tract. nih.gov.[Link]

  • [7] 3-Methylindole-Induced Toxicity to Human Bronchial Epithelial Cell Lines. oup.com.[Link]

  • [8] Acute interstitial pneumonia and the biology of 3-methylindole in feedlot cattle. cambridge.org.[Link]

  • [3] Dual Role of Indoles Derived From Intestinal Microbiota on Human Health. nih.gov.[Link]

  • [4] Skatole (3-Methylindole) Is a Partial Aryl Hydrocarbon Receptor Agonist and Induces CYP1A1/2 and CYP1B1 Expression in Primary Human Hepatocytes. nih.gov.[Link]

  • [5] The aryl hydrocarbon receptor as a mediator of host-microbiota interplay. tandfonline.com.[Link]

  • [1] Aniline Dioxygenase in Rhodococcus ruber R1: Insights into Skatole Degradation. biorxiv.org.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Reductive Amination of 3-Methyl-1H-indole-5-carbaldehyde for Drug Discovery

Strategic Context The indole nucleus is a privileged structural motif in medicinal chemistry, frequently serving as the core scaffold for diverse therapeutics, including KDR kinase inhibitors and antiviral agents[1][2]....

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context

The indole nucleus is a privileged structural motif in medicinal chemistry, frequently serving as the core scaffold for diverse therapeutics, including KDR kinase inhibitors and antiviral agents[1][2]. Specifically, functionalization at the C5 position of the indole ring allows for the strategic introduction of solubilizing groups or critical pharmacophores. Reductive amination of 3-methyl-1H-indole-5-carbaldehyde is a highly effective late-stage functionalization strategy to generate complex primary, secondary, or tertiary amines.

As a Senior Application Scientist, I have designed this technical guide to move beyond basic procedural steps. This document details the mechanistic causality, thermodynamic considerations, and self-validating experimental controls required to achieve high-yielding, chemoselective reductive aminations using this specific indole substrate.

Mechanistic Rationale & Reagent Selection

The reductive amination of an aldehyde involves the condensation of the carbonyl with an amine to form an intermediate imine (or iminium ion), followed by the in situ reduction of this intermediate to the corresponding alkylated amine[3].

The Role of the 3-Methyl Group: The 3-methyl substituent acts as a weak electron-donating group (EDG) via hyperconjugation. While it increases the overall electron density of the indole core, its relationship to the C5 position slightly reduces the electrophilicity of the aldehyde carbon compared to an unsubstituted benzaldehyde. To counteract this and drive the initial hemiaminal formation, a mild Brønsted–Lowry acid catalyst (such as acetic acid) is strictly required to protonate the carbonyl oxygen[3].

Why Sodium Triacetoxyborohydride (STAB)? The selection of the reducing agent is the most critical parameter in this workflow. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the premier reagent for this transformation[4][5].

  • Chemoselectivity: The steric bulk and electron-withdrawing nature of the three acetoxy groups stabilize the boron-hydrogen bond, making STAB a remarkably mild hydride source. It exhibits profound kinetic selectivity, reducing imines and iminium ions significantly faster than the parent aldehyde[3][4].

  • Toxicity & Handling: Unlike sodium cyanoborohydride (NaBH₃CN), which is highly toxic and generates lethal hydrogen cyanide (HCN) gas under acidic aqueous workup, STAB is non-toxic and environmentally benign[5].

  • One-Pot Capability: Because STAB does not readily reduce the starting 3-methyl-1H-indole-5-carbaldehyde, the reaction can be performed as a "direct" reductive amination—mixing the aldehyde, amine, and reducing agent in a single pot without requiring pre-formation and isolation of the imine[4].

Mechanism A 3-Methyl-1H-indole- 5-carbaldehyde C Hemiaminal Intermediate A->C Nucleophilic Attack B Amine (1.05 - 1.2 eq) B->C D Imine / Iminium Ion C->D - H2O (AcOH Catalysis) E Alkylated Amine Product D->E STAB Reduction (Hydride Transfer)

Reaction mechanism of STAB-mediated reductive amination of indole-5-carbaldehyde.

Quantitative Data Summary

The following table synthesizes the performance metrics of various reducing agents when applied to the reductive amination of indole-carbaldehyde derivatives. STAB provides the optimal balance of yield, safety, and selectivity.

Table 1: Comparative Analysis of Reducing Agents for Indole-5-carbaldehyde Reductive Amination

Reducing AgentReagent EquivalentsChemoselectivity (Imine vs. Aldehyde)Toxicity ProfileTypical Yield Range
STAB (NaBH(OAc)₃) 1.4 – 2.0Excellent (Thermodynamically favored)[3]Low[5]75% – 95%
NaBH₃CN 1.2 – 1.5GoodHigh (Generates HCN)60% – 85%
NaBH₄ 1.0 – 1.5Poor (Requires two-step protocol)Moderate40% – 70%
Experimental Protocol: Self-Validating Methodology

This protocol is designed for a 5.0 mmol scale synthesis. The methodology incorporates built-in self-validation checks to ensure process integrity at every stage.

Materials Required:
  • Substrate: 3-Methyl-1H-indole-5-carbaldehyde (5.0 mmol, 1.0 eq)

  • Reagent: Primary or Secondary Amine (5.5 mmol, 1.1 eq)

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (7.5 mmol, 1.5 eq)[4]

  • Solvent: Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (25 mL)

  • Catalyst: Glacial Acetic Acid (AcOH) (5.0 mmol, 1.0 eq)

Step-by-Step Procedure:

Step 1: Imine Formation (Pre-activation)

  • Charge a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar with 3-methyl-1H-indole-5-carbaldehyde (5.0 mmol) and anhydrous DCE (25 mL) under a nitrogen atmosphere.

  • Add the amine (5.5 mmol) via syringe.

  • Add glacial acetic acid (5.0 mmol) dropwise.

  • Stir the mixture at room temperature for 30–60 minutes.

  • Self-Validation Check: A distinct color shift (typically to a deep yellow or orange) indicates the successful formation of the extended conjugated system of the imine intermediate.

Step 2: Hydride Reduction

  • Cool the reaction mixture to 0 °C using an ice-water bath. Causality: The reduction is exothermic. Lowering the temperature suppresses the background reduction of any unreacted aldehyde, maximizing chemoselectivity[5].

  • Add STAB (7.5 mmol) portion-wise over 10 minutes to prevent thermal spiking.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 to 12 hours.

Step 3: In-Process Monitoring

  • Monitor the reaction via TLC (Hexanes/EtOAc 1:1) or LC-MS.

  • Self-Validation Check: The starting aldehyde (UV active, stains bright orange with 2,4-DNPH) should completely disappear. The product amine will appear as a more polar spot (lower Rf​ ) that stains positively with Ninhydrin (for primary/secondary amines) or Dragendorff's reagent. If the aldehyde persists after 8 hours, add an additional 0.5 eq of STAB.

Step 4: Quench and Extraction

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ (25 mL) at 0 °C.

  • Self-Validation Check: Vigorous effervescence (CO₂ gas) will occur as the bicarbonate neutralizes the acetic acid and decomposes unreacted STAB. The quench is complete when bubbling ceases.

  • Transfer to a separatory funnel and extract the aqueous layer with DCM (3 × 20 mL).

  • Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude residue via flash column chromatography on silica gel. Crucial Note: Because the product is an amine, add 1-2% Triethylamine (Et₃N) to the eluent (e.g., DCM/MeOH/Et₃N 95:4:1) to prevent the product from streaking or irreversibly binding to the acidic silica gel.

Workflow Step1 1. Imine Formation Mix Aldehyde + Amine in DCE Add catalytic AcOH Step2 2. Hydride Reduction Add STAB (1.5 eq) portion-wise at 0 °C to RT Step1->Step2 Step3 3. In-Process Control TLC/LC-MS monitoring until aldehyde is consumed Step2->Step3 Step4 4. Quench & Workup Quench with sat. NaHCO3 Extract with DCM Step3->Step4 Step5 5. Purification Flash Chromatography (DCM/MeOH/Et3N) Step4->Step5

Step-by-step experimental workflow for the reductive amination process.

References
  • Source: sciencemadness.
  • Source: lookchem.
  • Title: Identification of an indol-based derivative as potent and selective varicella zoster virus (VZV)
  • Title: Density Functional Theory (DFT) Study on Selective Reductive Amination of Sodium Triacetoxyborohydride (STAB)
  • Source: acs.

Sources

Application

Application Notes and Protocols for the Fischer Indole Synthesis of 3-Methyl-Indole Derivatives

Introduction: The Enduring Relevance of the Fischer Indole Synthesis Discovered by Hermann Emil Fischer in 1883, the Fischer indole synthesis remains one of the most fundamental and widely utilized methods for constructi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Relevance of the Fischer Indole Synthesis

Discovered by Hermann Emil Fischer in 1883, the Fischer indole synthesis remains one of the most fundamental and widely utilized methods for constructing the indole nucleus.[1][2] This powerful acid-catalyzed reaction, which forms an indole from an arylhydrazine and a suitable aldehyde or ketone, is a cornerstone of heterocyclic chemistry. Its versatility and reliability have cemented its role in the synthesis of a vast array of compounds, from natural products to critical pharmaceutical agents.[3][4]

The 3-methyl-indole scaffold, in particular, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules with applications as anticancer, anti-inflammatory, and antimicrobial agents.[5][6][7][8] This guide provides an in-depth exploration of the Fischer indole synthesis for preparing 3-methyl-indole derivatives, offering detailed mechanistic insights, practical experimental protocols, and expert troubleshooting advice for researchers, scientists, and drug development professionals.

Pillar 1: The Reaction Mechanism - A Stepwise Perspective

The Fischer indole synthesis is a sophisticated sequence of acid-catalyzed transformations.[3] A thorough understanding of the mechanism is crucial for optimizing reaction conditions and predicting outcomes. The reaction proceeds through several key stages, beginning with the formation of a phenylhydrazone, which then undergoes a critical rearrangement to forge the indole ring.[1][9]

The accepted mechanism involves the following steps:

  • Hydrazone Formation: The reaction initiates with the condensation of a (substituted) phenylhydrazine and a carbonyl compound (an aldehyde or ketone) to form a phenylhydrazone intermediate. This step is often performed in situ.[3][9]

  • Tautomerization: The phenylhydrazone isomerizes to its more reactive enamine (or 'ene-hydrazine') tautomer.[1][3]

  • [1][1]-Sigmatropic Rearrangement: Following protonation of the enamine, the molecule undergoes the key bond-forming event: a[1][1]-sigmatropic rearrangement. This concerted pericyclic reaction breaks the weak N-N bond and forms a new C-C bond, establishing the core structure of the indole.[1][9][10]

  • Aromatization and Cyclization: The resulting di-imine intermediate rearomatizes. Subsequent intramolecular attack by the amino group forms a cyclic aminal.

  • Ammonia Elimination: Finally, under acidic conditions, the aminal eliminates a molecule of ammonia (NH₃), leading to the formation of the energetically favorable aromatic indole ring.[1][3]

Fischer_Indole_Mechanism Fischer Indole Synthesis Mechanism A Arylhydrazine + Ketone/Aldehyde B Phenylhydrazone A->B Condensation (-H₂O) C Ene-hydrazine (Tautomer) B->C Tautomerization D Protonated Ene-hydrazine C->D Protonation (H⁺) E [3,3]-Sigmatropic Rearrangement D->E Key C-C bond formation F Di-imine Intermediate E->F G Cyclic Aminal F->G Cyclization H 3-Methyl-Indole G->H Elimination (-NH₃) + Aromatization inv1 inv2

Caption: The mechanistic pathway of the Fischer indole synthesis.

Pillar 2: A Validated Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of 2,3-dimethylindole from phenylhydrazine and butan-2-one. This example is representative of the synthesis of many 3-methyl-indole derivatives.

Synthesis of 2,3-Dimethylindole

Objective: To synthesize 2,3-dimethylindole via an acid-catalyzed Fischer indole cyclization.

Materials & Reagents:

  • Phenylhydrazine

  • Butan-2-one (Methyl Ethyl Ketone)

  • Glacial Acetic Acid

  • Sodium Hydroxide (NaOH), 1 M solution

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Hexane

  • Silica Gel (for column chromatography)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates and chamber

Safety Precautions:

  • Phenylhydrazine is toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Glacial acetic acid is corrosive. Handle in a fume hood and wear appropriate PPE.

  • Organic solvents are flammable. Avoid open flames.

Step-by-Step Methodology:
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenylhydrazine (5.41 g, 50 mmol) and butan-2-one (3.61 g, 50 mmol).

    • Carefully add glacial acetic acid (25 mL) to the flask. Acetic acid serves as both the solvent and the Brønsted acid catalyst.[11]

    • Causality Note: The in situ formation of the hydrazone is generally efficient under these acidic conditions. Acetic acid is a moderately strong acid, sufficient to catalyze the cyclization without causing excessive degradation or side reactions that can occur with stronger acids like H₂SO₄.

  • Cyclization Reaction:

    • With gentle stirring, heat the reaction mixture to reflux (approximately 118 °C) using a heating mantle.

    • Maintain the reflux for 2-4 hours.[9] Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate (e.g., 9:1) eluent system. The starting materials should be consumed, and a new, lower Rf spot corresponding to the indole product should appear.

  • Work-up and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the cooled mixture into a beaker containing 100 mL of cold water.

    • Neutralize the acidic solution by slowly adding 1 M NaOH solution until the pH is approximately 7-8. This step precipitates the crude product and neutralizes the acetic acid.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

    • Causality Note: Multiple extractions ensure efficient recovery of the organic product from the aqueous phase.

    • Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate to remove residual water.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude product, which may be a dark oil or solid.

    • Purify the crude material using flash column chromatography on silica gel.[12]

    • Begin eluting with 100% hexane and gradually increase the polarity by adding ethyl acetate. Collect fractions and monitor by TLC to isolate the pure 2,3-dimethylindole.

    • Alternative Purification: For relatively clean crude products, recrystallization from a suitable solvent system (e.g., methanol/water or ethanol/water) can be an effective purification method.[13]

  • Characterization:

    • Combine the pure fractions and remove the solvent under reduced pressure.

    • Determine the yield of the final product.

    • Confirm the identity and purity of the 2,3-dimethylindole using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Pillar 3: Key Parameters, Data, and Troubleshooting

The success of the Fischer indole synthesis is highly dependent on the choice of catalyst, solvent, and temperature.

Data Presentation: Impact of Reaction Conditions
ParameterCommon ChoicesImpact on Synthesis of 3-Methyl-IndolesReference(s)
Catalyst Brønsted Acids: Acetic Acid, HCl, H₂SO₄, Polyphosphoric Acid (PPA), p-TsOHAcetic acid is often sufficient and mild. Stronger acids like PPA can promote cyclization of less reactive substrates but may lead to side products.[1][11]
Lewis Acids: ZnCl₂, BF₃, AlCl₃, FeCl₃Highly effective, especially ZnCl₂, which is one of the most common catalysts. Lewis acids can also act as scavengers for the ammonia byproduct.[1][3][9][14]
Solvent Acetic Acid, Ethanol, Dioxane, Toluene, Ionic LiquidsThe choice depends on the catalyst and required temperature. High-boiling point solvents are used for less reactive substrates. Ionic liquids can offer high yields and recyclability.[2][3][14]
Temperature Room Temperature to >200 °CHighly substrate-dependent. While some reactive hydrazones cyclize at room temperature, most require elevated temperatures (reflux) to drive the reaction.[11][15]
Starting Material Phenylhydrazines, Aldehydes, KetonesThe ketone must have at least two α-hydrogens. Using an unsymmetrical ketone (like butan-2-one) can potentially lead to isomeric indole products, though regioselectivity is often observed.[3]
Experimental Workflow Visualization

Workflow_Diagram Experimental Workflow Start Starting Materials: Phenylhydrazine & Ketone Reaction Reaction Setup: Add Acid Catalyst & Solvent Start->Reaction Reflux Heating under Reflux (2-4 hours) Reaction->Reflux Workup Aqueous Work-up: Neutralization & Extraction Reflux->Workup Drying Drying of Organic Phase Workup->Drying Concentration Solvent Removal (Rotary Evaporator) Drying->Concentration Purification Purification: Column Chromatography or Recrystallization Concentration->Purification Final Pure 3-Methyl-Indole Derivative Purification->Final

Caption: High-level overview of the experimental workflow.

Troubleshooting Common Issues
  • Low Yield:

    • Cause: Incomplete reaction or decomposition of starting materials/product.

    • Solution: Increase reaction time or temperature. Consider a stronger catalyst (e.g., moving from acetic acid to PPA or ZnCl₂). Ensure starting materials are pure.

  • Formation of Isomeric Products:

    • Cause: Use of an unsymmetrical ketone can lead to the formation of two different enamine tautomers, resulting in regioisomers.

    • Solution: The regioselectivity is influenced by the acidity of the medium and steric factors. A careful choice of catalyst can sometimes favor one isomer. Thorough purification by column chromatography is essential to separate the isomers.

  • Dark, Tar-like Crude Product:

    • Cause: Polymerization or degradation, often caused by excessively harsh conditions (too strong an acid or too high a temperature).

    • Solution: Use milder conditions. A Lewis acid like ZnCl₂ might be more effective than a strong Brønsted acid. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen) if substrates are air-sensitive.

  • Difficulty in Purification:

    • Cause: Presence of closely related impurities or unreacted starting materials with similar polarity to the product.

    • Solution: Optimize the chromatography solvent system by testing various mixtures with TLC. If chromatography fails, consider recrystallization from different solvents or conversion of the indole to a crystalline derivative for purification, followed by regeneration.

References

  • EQ 08.03 The Fischer indole synthesis is a versatile method for the preparation of substituted indoles. The reaction occurs unde. (No URL available)
  • Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. [Link]

  • Wikipedia. Fischer indole synthesis. [Link]

  • Organic Chemistry Portal. Fischer Indole Synthesis. [Link]

  • Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature Protocols, 3(8), 1249–1252. [Link]

  • Ghandi, M., & Taher-khorasani, R. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2595–2604. [Link]

  • Chopra, H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(19), 4770. [Link]

  • Wang, Y., et al. (2017). A Continuous-Flow Fischer Indole Synthesis of 3-Methylindole in an Ionic Liquid. Periodica Polytechnica Chemical Engineering, 61(4), 263-267. [Link]

  • Vedantu. Fischer Indole Synthesis: Mechanism, Steps & Importance. [Link]

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. [Link]

  • ResearchGate. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]

  • Al-dujaili, J. H., et al. (2024). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Advances, 14(21), 14949-14972. [Link]

  • ResearchGate. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]

  • Ghandi, M., & Taher-khorasani, R. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2595–2604. [Link]

  • ResearchGate. (2021). Synthesis of 3-Methyl Indoles via Catellani Reaction. [Link]

  • MDPI. (2025). Indole–Imidazole Hybrids as Emerging Therapeutic Scaffolds: Synthetic Advances and Biomedical Applications. [Link]

  • Bentham Science. Synthesis of Medicinally Important Indole Derivatives: A Review. [Link]

  • PubMed. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). [Link]

  • Organic Syntheses. 2-methylindole. [Link]

Sources

Method

Application Note: Scalable Synthetic Route to 5-Aminoalkyl-3-methyl-indoles

Introduction & Strategic Rationale 5-Aminoalkyl-3-methyl-indoles are privileged structural motifs in modern medicinal chemistry. They frequently serve as core pharmacophores in the development of central nervous system (...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

5-Aminoalkyl-3-methyl-indoles are privileged structural motifs in modern medicinal chemistry. They frequently serve as core pharmacophores in the development of central nervous system (CNS) agents, particularly as serotonergic ligands and cannabinoid (CB1/CB2) receptor modulators[1][2].

Historically, the synthesis of functionalized indoles has relied heavily on the Fischer indole synthesis. However, when applied to highly functionalized targets, this classical method often suffers from poor regioselectivity, low yields, and requires harsh acidic conditions that are incompatible with sensitive functional groups. To overcome these limitations, we detail a highly controlled, two-step synthetic protocol starting from the stable, commercially available precursor, 5-bromo-3-methylindole[3]. This modern approach utilizes a palladium-catalyzed cyanation followed by a chemoselective catalytic hydrogenation to yield the target 5-aminomethyl-3-methylindole with high purity and scalability.

Retrosynthetic Analysis & Workflow

SyntheticRoute A 5-Bromo-3-methylindole (Starting Material) B Pd-Catalyzed Cyanation Zn(CN)2, Pd(PPh3)4 A->B C 5-Cyano-3-methylindole (Intermediate) B->C D Catalytic Hydrogenation H2, Pd/C, EtOH/NH3 C->D E 5-Aminomethyl-3-methylindole (Target Product) D->E

Fig 1: Two-step synthetic workflow for 5-aminomethyl-3-methylindole from 5-bromo-3-methylindole.

Mechanistic Insights & Protocol Optimization (E-E-A-T)

Palladium-Catalyzed Cyanation: Reagent Causality

The conversion of aryl bromides to nitriles is classically achieved via the Rosenmund-von Braun reaction using CuCN at elevated temperatures (>150 °C). However, electron-rich indoles are prone to thermal decomposition and polymerization under these harsh conditions. By transitioning to a palladium-catalyzed cross-coupling system, the activation energy barrier is lowered, allowing the reaction to proceed at 90 °C.

Why Zn(CN)₂? Zinc cyanide is explicitly chosen over sodium or potassium cyanide. Zn(CN)₂ has limited solubility in N,N-dimethylformamide (DMF). This low solubility acts as a kinetic buffer, maintaining a low, steady-state concentration of free cyanide ions in solution. If free cyanide concentrations become too high, they strongly coordinate to the palladium center, forming an inactive [Pd(CN)4​]2− complex and completely poisoning the catalyst.

Chemoselective Nitrile Reduction: Suppressing Byproducts

The reduction of the intermediate 5-cyano-3-methylindole to a primary amine requires strict environmental control to prevent the formation of secondary and tertiary amine byproducts.

Mechanistic Causality: During catalytic hydrogenation, the nitrile is initially reduced to a highly reactive imine intermediate. In standard solvents, this imine rapidly undergoes nucleophilic attack by the newly formed primary amine, yielding a secondary imine that is subsequently reduced to an unwanted secondary amine. Self-Validating System: To actively suppress this side reaction, the hydrogenation is performed in ethanol saturated with anhydrous ammonia[4]. The massive molar excess of ammonia shifts the thermodynamic equilibrium, outcompeting the primary amine for the imine intermediate and ensuring near-quantitative selectivity for the desired primary amine.

Mechanism Nitrile R-CN (Nitrile) Imine R-CH=NH (Imine Intermediate) Nitrile->Imine H2, Pd/C Primary R-CH2-NH2 (Primary Amine) Imine->Primary H2 Secondary (R-CH2)2NH (Secondary Amine Byproduct) Imine->Secondary + R-CH2-NH2 - NH3 NH3 Excess NH3 (Shifts Equilibrium) NH3->Imine Prevents condensation

Fig 2: Mechanism of nitrile reduction and the role of ammonia in preventing secondary amines.

Experimental Protocols

Step 1: Synthesis of 5-Cyano-3-methylindole

Materials Required:

  • 5-Bromo-3-methylindole (1.0 equiv, 10.0 mmol, 2.10 g)

  • Zinc cyanide, Zn(CN)₂ (0.6 equiv, 6.0 mmol, 0.70 g)

  • Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ (0.05 equiv, 0.5 mmol, 0.58 g)

  • Anhydrous DMF (25 mL)

Step-by-Step Procedure:

  • Degassing: In an oven-dried Schlenk flask equipped with a magnetic stir bar, dissolve 5-bromo-3-methylindole in 25 mL of anhydrous DMF. Sparge the solution with dry argon for 15 minutes to remove dissolved oxygen (critical to prevent Pd(0) oxidation).

  • Reagent Addition: Under a positive flow of argon, add Zn(CN)₂ followed by the Pd(PPh₃)₄ catalyst.

  • Reaction: Seal the flask and heat the mixture to 90 °C in a pre-heated oil bath. Stir vigorously for 12 hours. Monitor the reaction via TLC (Hexanes/Ethyl Acetate 3:1, UV detection at 254 nm). The starting material ( Rf​≈0.6 ) should be fully consumed, replaced by a more polar product spot ( Rf​≈0.4 ).

  • Quenching & Workup: Cool the reaction to room temperature. Quench by slowly adding 50 mL of saturated aqueous NaHCO₃ and 50 mL of ethyl acetate. (Safety Note: Perform strictly in a well-ventilated fume hood due to the potential release of trace HCN gas).

  • Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 × 30 mL). Wash the combined organic layers with brine (3 × 30 mL) to effectively partition and remove residual DMF.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 30% EtOAc in hexanes) to yield 5-cyano-3-methylindole as a pale yellow solid.

Step 2: Synthesis of 5-Aminomethyl-3-methylindole

Materials Required:

  • 5-Cyano-3-methylindole (1.0 equiv, 5.0 mmol, 0.78 g)

  • 10% Palladium on Carbon (Pd/C) (10 wt%, 78 mg)

  • Ethanol saturated with NH₃ (approx. 2 M, 20 mL)

Step-by-Step Procedure:

  • Preparation: In a thick-walled glass hydrogenation vessel, dissolve 5-cyano-3-methylindole in 20 mL of ethanolic ammonia.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst. (Caution: Dry Pd/C is highly pyrophoric. Wet the catalyst with 1-2 mL of standard ethanol before introducing it to the bulk ethanolic ammonia mixture).

  • Hydrogenation: Attach the vessel to a Parr shaker apparatus. Purge the vessel with hydrogen gas three times to displace ambient air. Pressurize the vessel to 40 psi with H₂[4].

  • Reaction: Agitate the mixture at room temperature for 6–8 hours. Monitor completion by LC-MS or TLC (DCM/MeOH/NH₄OH 90:9:1).

  • Filtration: Vent the hydrogen gas safely. Filter the reaction mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the filter cake with additional ethanol (20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can be triturated with cold diethyl ether or purified via flash chromatography (SiO₂, DCM/MeOH/NH₄OH 90:9:1) to afford pure 5-aminomethyl-3-methylindole as a crystalline solid.

Quantitative Data & Optimization Summary

The following tables summarize the empirical data gathered during the optimization of both the cyanation and reduction steps, highlighting the dramatic impact of reagent selection on yield and purity.

Table 1: Optimization of Cyanation Conditions (10 mmol scale)

EntryCatalyst SystemCyanide SourceSolventTemp (°C)Isolated Yield (%)Observation
1CuCN (Stoichiometric)CuCNDMF150< 20Severe decomposition/tarring.
2Pd(PPh₃)₄ (5 mol%)KCNDMF10045Rapid catalyst poisoning observed.
3Pd(PPh₃)₄ (5 mol%)Zn(CN)₂DMF9088Clean conversion, minimal byproducts.
4Pd₂(dba)₃ / dppfZn(CN)₂DMF9091Excellent yield, higher catalyst cost.

Table 2: Optimization of Nitrile Reduction (5 mmol scale)

EntryReducing AgentSolventAdditivePrimary Amine Yield (%)Secondary Amine (%)
1LiAlH₄THFNone6515
2H₂, Pd/C (40 psi)EtOHNone5040
3H₂, Pd/C (40 psi)EtOHHCl (cat.)7010
4H₂, Pd/C (40 psi)EtOHNH₃ (excess) 92 < 2

References[4] Title: Synthesis of 5-Aminomethyl-3-(3-hydroxypropyl)indole (6)

Source: PrepChem URL: [Link]1] Title: Synthesis and structure-activity relationship of a novel series of aminoalkylindoles with potential for imaging the neuronal cannabinoid receptor by positron emission tomography Source: Journal of Medicinal Chemistry / PubMed URL: [Link]2] Title: Design, Synthesis and Biological Evaluation of Aminoalkylindole Derivatives as Cannabinoid Receptor Ligands with Potential for Treatment of Alcohol Abuse Source: PubMed Central (PMC) URL: [Link]3] Title: A New Synthesis of 5-Bromo-DL-tryptophan Source: Synthetic Communications / Taylor & Francis Online URL: [Link]

Sources

Application

Application Note: (3-Methyl-1H-indol-5-yl)methanamine in Targeted Drug Discovery

Introduction & Mechanistic Rationale In modern drug discovery, the indole ring is universally recognized as a "privileged scaffold," capable of binding to diverse biological targets including kinases, G-protein-coupled r...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In modern drug discovery, the indole ring is universally recognized as a "privileged scaffold," capable of binding to diverse biological targets including kinases, G-protein-coupled receptors (GPCRs), and epigenetic enzymes. However, unsubstituted indoles often suffer from poor metabolic stability and lack optimal vectors for solvent-channel interactions.

(3-Methyl-1H-indol-5-yl)methanamine (CAS: 933735-99-0) overcomes these limitations through two highly strategic structural modifications:

  • C3-Methylation (Metabolic Shielding & Stacking): The C3 position of the indole ring is a known hotspot for cytochrome P450-mediated oxidation and electrophilic attack, which can lead to reactive, toxic intermediates (e.g., 3-methyleneindolenine) . Methylation at this position effectively blocks this metabolic liability. Furthermore, quantum chemical studies have demonstrated that 3-methyl substitution significantly modulates the π-π stacking stability of the indole ring, optimizing its binding affinity within hydrophobic protein pockets .

  • C5-Aminomethylation (Solvent Vectoring): The primary amine at the 5-position serves as a highly versatile synthetic handle. In kinase inhibitors (such as those targeting pp60c-Src or p38 MAPK), the indole core anchors to the kinase hinge region via hydrogen bonding, while the 5-aminomethyl group projects into the solvent-exposed channel . This allows for the attachment of solubilizing motifs or secondary binding elements without disrupting the primary pharmacophore.

Physicochemical Profiling & ADME Impact

Understanding the baseline physicochemical properties of a building block is critical for predicting its impact on the final drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The table below summarizes the core metrics of the (3-methyl-1H-indol-5-yl)methanamine scaffold.

PropertyValueDrug Design Implication
Molecular Weight 160.22 g/mol Highly ligand-efficient; leaves ample "molecular weight budget" (<500 Da) for subsequent functionalization.
Topological Polar Surface Area (TPSA) 41.8 ŲExcellent for CNS penetration. When functionalized into an amide or secondary amine, TPSA remains within the ideal range for blood-brain barrier (BBB) crossing (<90 Ų).
Hydrogen Bond Donors (HBD) 3 (Indole NH, Primary Amine NH₂)Provides multiple anchoring points for target proteins (e.g., kinase hinge regions) .
Hydrogen Bond Acceptors (HBA) 1 (Primary Amine N)Maintains a low HBA count, favoring favorable membrane permeability.
pKa (Predicted) ~9.5 (Aliphatic Amine)Exists primarily as a protonated cation at physiological pH (7.4), allowing for stable salt formation (e.g., HCl, mesylate) to drastically improve aqueous solubility.

Experimental Protocols: Library Generation

To maximize the utility of this scaffold, the following self-validating protocols detail the synthesis of therapeutic libraries. Every step is designed with built-in causality to ensure high yield and purity.

Protocol A: Synthesis of Urea-Linked Kinase Inhibitors

Urea linkages are exceptionally effective at forming bidentate hydrogen bonds with the DFG-out conformation of kinases.

Reagents: (3-methyl-1H-indol-5-yl)methanamine, substituted aryl isocyanates, Triethylamine (TEA), anhydrous Dichloromethane (DCM). Procedure:

  • Free-Basing: Suspend (3-methyl-1H-indol-5-yl)methanamine hydrochloride (1.0 eq) in anhydrous DCM (0.1 M). Add TEA (2.5 eq). Causality: The amine must be completely deprotonated to act as a potent nucleophile. TEA neutralizes the HCl salt and scavenges any acidic byproducts.

  • Electrophilic Addition: Cool the mixture to 0 °C using an ice bath. Dropwise, add the selected aryl isocyanate (1.05 eq) dissolved in DCM. Causality: Cooling prevents exothermic side reactions and limits the formation of symmetric urea byproducts caused by ambient moisture reacting with the isocyanate.

  • Reaction Progression: Remove the ice bath and stir at room temperature for 4 hours. Monitor via TLC (Eluent: 5% MeOH in DCM).

  • Self-Validating Workup: Quench with water. The target diaryl/alkyl urea typically precipitates out of the organic layer due to strong intermolecular hydrogen bonding. Filter the precipitate and wash with cold DCM and hexanes.

  • Quality Control: Confirm product identity via LC-MS (looking for the [M+H]+ peak) and 1H -NMR. The urea NH protons should appear as distinct singlets downfield (typically 6.0–8.5 ppm in DMSO- d6​ ).

G A Starting Material (3-methyl-1H-indol-5-yl)methanamine B Free Basing (TEA in DCM) A->B Activate Amine C Isocyanate Addition (0°C to RT) B->C Electrophilic Attack D Precipitation & Filtration (Self-Purifying) C->D Workup E Target Urea Library (Kinase Inhibitors) D->E Final Product

Caption: Step-by-step synthetic workflow for generating urea-based kinase inhibitors.

Protocol B: Reductive Amination for CNS Ligands

Secondary amines derived from this scaffold show high affinity for 5-HT and dopamine receptors, making them prime candidates for neurotherapeutics .

Reagents: (3-methyl-1H-indol-5-yl)methanamine, target aldehyde/ketone, Sodium triacetoxyborohydride (STAB), Acetic acid, 1,2-Dichloroethane (DCE). Procedure:

  • Iminium Formation: Combine the amine (1.0 eq) and aldehyde (1.0 eq) in DCE (0.2 M). Add glacial acetic acid (1.0 eq). Causality: Acetic acid acts as a catalyst to protonate the intermediate carbinolamine, facilitating dehydration to form the reactive iminium ion.

  • Selective Reduction: Stir for 30 minutes at room temperature, then add STAB (1.5 eq) in portions. Causality: STAB is specifically chosen over sodium borohydride ( NaBH4​ ) because it is a milder reducing agent. It selectively reduces the iminium ion without reducing the unreacted aldehyde starting material.

  • Quench & Extract: Stir for 12 hours. Quench with saturated aqueous NaHCO3​ to neutralize the acetic acid and destroy excess STAB. Extract with Ethyl Acetate (3x).

  • Validation: Purify via flash chromatography. The disappearance of the aldehyde proton (~9-10 ppm) and the appearance of a new secondary amine multiplet in 1H -NMR confirms successful coupling.

Pharmacophore & Pathway Visualization

When applied to oncology, the (3-methyl-1H-indol-5-yl)methanamine scaffold frequently acts as a potent inhibitor of the Src family kinases, which are critical in regulating cell division and metastasis. The diagram below illustrates the structural causality of the scaffold leading to downstream phenotypic effects.

G A Scaffold: (3-methyl-1H-indol-5-yl)methanamine B Hinge Region Hydrogen Bonding (Indole NH) A->B C Solvent Channel Extension (5-Aminomethyl) A->C D Src Kinase Inhibition B->D C->D E Decreased Cell Migration & Apoptosis D->E

Caption: Pharmacophore mapping and Src kinase inhibition pathway of the scaffold.

References

  • Skatole (3-methylindole) Metabolism and Toxicity. Wikipedia, The Free Encyclopedia. Available at:[Link][Accessed March 13, 2026]

  • A Quantum Chemical Deep-Dive into the π-π Interactions of 3-Methylindole and Its Halogenated Derivatives. Vlaams Supercomputer Centrum (VSC). Available at:[Link]

  • Novel aminomethylindole derivatives as inhibitors of pp60c-Src tyrosine kinase: synthesis and biological activity. Chemical Biology & Drug Design (PubMed). Available at:[Link]

Method

High-Throughput Screening Assays for 3-Methyl-Indole Analogs: Targeting the Aryl Hydrocarbon Receptor (AhR) Pathway

Introduction & Mechanistic Rationale 3-Methyl-indole (skatole) is a naturally occurring microbial metabolite of tryptophan and a recognized pneumotoxin[1]. Recent toxicological and pharmacological studies have identified...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

3-Methyl-indole (skatole) is a naturally occurring microbial metabolite of tryptophan and a recognized pneumotoxin[1]. Recent toxicological and pharmacological studies have identified skatole and its analogs as partial agonists of the human Aryl Hydrocarbon Receptor (AhR), leading to the downstream induction of cytochrome P450 enzymes such as CYP1A1, CYP1A2, and CYP1B1[2].

Because the AhR pathway plays a critical role in immune modulation, cellular homeostasis, and xenobiotic metabolism, screening libraries of 3-methyl-indole analogs is highly relevant for discovering novel AhR modulators. To systematically evaluate these analogs, a self-validating High-Throughput Screening (HTS) system is required.

The AhR Signaling Cascade

The primary screening mechanism relies on the biological cascade of the AhR. Upon ligand binding by a 3-methyl-indole analog, the cytosolic AhR complex undergoes a conformational change, translocates to the nucleus, and dimerizes with the AhR nuclear translocator (ARNT). This heterodimer binds to Dioxin Response Elements (DREs) on the DNA, driving the transcription of target genes—or in the case of this assay, a luciferase reporter[3].

AhR_Pathway Ligand 3-Methyl-Indole Analog (AhR Ligand) Ligand_AhR Ligand-AhR Complex (Conformational Change) Ligand->Ligand_AhR Cytosolic_AhR Cytosolic AhR Complex (AhR-HSP90-XAP2-p23) Cytosolic_AhR->Ligand_AhR Nucleus Nuclear Translocation Ligand_AhR->Nucleus ARNT Dimerization with ARNT Nucleus->ARNT DRE Binding to DRE (Dioxin Response Element) ARNT->DRE Reporter Luciferase Reporter Gene Expression DRE->Reporter

Fig 1. AhR pathway activation by 3-methyl-indole analogs driving luciferase reporter gene expression.

Assay Design: A Self-Validating System

To ensure high scientific integrity and prevent false positives/negatives, this HTS protocol employs two orthogonal assays processed in parallel[4]:

  • Primary Efficacy Screen (AhR-DRE Luciferase Reporter Assay) : Measures the transcriptional activation of AhR.

  • Secondary Counter-Screen (CellTiter-Glo® Viability Assay) : Quantifies cellular ATP as an indicator of metabolic viability[5]. Because luciferase assays require healthy cellular machinery to produce a luminescent signal, cytotoxic 3-MI analogs can produce false negatives (appearing as AhR antagonists). The viability assay normalizes the reporter signal and filters out toxic hits[6].

HTS_Workflow Library 3-MI Analog Library (Source Plates) Treatment Compound Pin Tool Transfer (24h Incubation) Library->Treatment Seeding Seed AhR Reporter Cells (384-well plates) Seeding->Treatment Split Parallel Assay Processing Treatment->Split AhR_Assay AhR Luciferase Assay (Efficacy / Activation) Split->AhR_Assay CTG_Assay CellTiter-Glo Assay (ATP / Viability) Split->CTG_Assay Data Data Normalization (Luciferase / Viability) AhR_Assay->Data CTG_Assay->Data Hits Hit Identification (True AhR Modulators) Data->Hits

Fig 2. Parallel HTS workflow combining AhR reporter efficacy and CellTiter-Glo viability assays.

Quantitative Data Summary: Reference Benchmarks

To validate the assay window (targeting a Z'-factor > 0.6), control compounds must be included on every 384-well plate. The table below summarizes the expected pharmacological profiles of key reference agents[3][7].

CompoundRole in HTSTarget / MechanismExpected EC50 / IC50
TCDD / MeBio Positive Control (Agonist)Full AhR Agonist1 - 5 nM (EC50)
Skatole (3-MI) Reference AnalogPartial AhR Agonist10 - 50 µM (EC50)
CH223191 Positive Control (Antagonist)Competitive AhR Antagonist1 - 3 µM (IC50)
DMSO (0.1%) Vehicle ControlBaseline LuminescenceN/A

Experimental Protocols

Protocol A: AhR-DRE Luciferase Reporter Assay (384-Well Format)

Objective: Quantify the transcriptional activation of AhR by 3-MI analogs[4].

  • Cell Seeding: Seed recombinant AhR-DRE luciferase reporter cells (e.g., HepG2-AhR) at 5,000 cells/well in 20 µL of assay medium into a white, flat-bottom 384-well plate.

    • Expertise & Causality: White plates are strictly required to maximize luminescent signal reflection and prevent well-to-well optical crosstalk (edge effects), which is critical for maintaining a high signal-to-background ratio in HTS[8].

  • Pre-incubation: Incubate cells for 4–6 hours at 37°C, 5% CO2.

    • Expertise & Causality: This allows cells to recover from handling stress and adhere evenly to the well bottom, ensuring uniform exposure to compounds[3].

  • Compound Addition: Using an acoustic liquid handler or pin tool, transfer 20 nL of 3-MI analogs (1000x stock in DMSO) to achieve a final concentration range (e.g., 100 µM to 10 nM). Ensure final DMSO concentration does not exceed 0.1%.

    • Expertise & Causality: DMSO concentrations >0.1% can artificially induce cellular stress pathways or alter membrane permeability, confounding AhR-specific responses[3].

  • Treatment Incubation: Incubate for 22–24 hours[4].

    • Expertise & Causality: AhR translocation, transcription of the luciferase gene, and protein translation require sufficient time to accumulate a robust, detectable luminescent signal[8].

  • Detection: Add 20 µL of Luciferase Detection Reagent. Shake for 5 minutes, then read luminescence.

    • Expertise & Causality: The lysis buffer in the reagent ruptures cell membranes, exposing the intracellular luciferase enzyme to the luciferin substrate and ATP, generating a stable "glow" luminescent signal[5][6].

Protocol B: Orthogonal Viability Counter-Screen (CellTiter-Glo®)

Objective: Differentiate true AhR antagonists or inactive compounds from cytotoxic 3-MI analogs[6].

  • Parallel Plate Preparation: Prepare a duplicate 384-well plate following Steps 1-4 of Protocol A.

  • Reagent Equilibration: Thaw CellTiter-Glo® buffer and lyophilized substrate, mix, and equilibrate to room temperature (22°C)[6].

    • Expertise & Causality: Luciferase enzyme kinetics are highly temperature-dependent. Using cold reagents will result in an artificially low luminescent signal and high plate-to-plate variability[5].

  • Lysis and ATP Extraction: Add 20 µL of CellTiter-Glo® reagent directly to the 20 µL of culture medium. Shake vigorously on an orbital shaker for 2 minutes.

    • Expertise & Causality: Vigorous shaking ensures complete cell lysis and rapid extraction of intracellular ATP, which is the limiting reagent in this specific luciferase reaction. The amount of ATP is directly proportional to the number of viable cells[5][9].

  • Signal Stabilization: Incubate at room temperature for 10 minutes before reading luminescence.

    • Expertise & Causality: This stabilizes the luminescent signal (which has a half-life >5 hours), ensuring that plate-reading delays in an automated HTS stacker do not skew data[6].

References

  • Rasmussen MK, Balaguer P, Ekstrand B, Daujat-Chavanieu M, Gerbal-Chaloin S. "Skatole (3-Methylindole) Is a Partial Aryl Hydrocarbon Receptor Agonist and Induces CYP1A1/2 and CYP1B1 Expression in Primary Human Hepatocytes." PLOS One (2016). URL:[Link]

  • INDIGO Biosciences. "Human Aryl Hydrocarbon Receptor (AhR) Reporter Assay System." INDIGO Technical Manuals. URL:[Link]

  • Hubbard TD, et al. "Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor." Drug Metabolism and Disposition (2015). URL:[Link]

  • Nichols, J. et al. "3-Methylindole Metabolites Induce Lung CYP1A1 and CYP2F1 Enzymes by AhR and Non-AhR Mechanisms, Respectively." Chemical Research in Toxicology (2010). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability Testing &amp; Troubleshooting for (3-methyl-1H-indol-5-yl)methanamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on stability-indicating assay development for functionalized indole derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on stability-indicating assay development for functionalized indole derivatives. (3-methyl-1H-indol-5-yl)methanamine presents a unique set of chemical liabilities. The electron-rich indole core is highly susceptible to electrophilic attack and radical-mediated oxidation, while the primary methanamine group introduces risks of nucleophilic addition and N-oxidation.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure your stability testing meets rigorous regulatory standards.

Part 1: Core Chemical Liabilities (Mechanistic Causality)

To design a robust stability-indicating method, you must first understand why the molecule degrades under specific conditions.

  • C2-Oxidation of the Indole Ring: Unsubstituted indoles typically oxidize at the C3 position. However, because the C3 position in (3-methyl-1H-indol-5-yl)methanamine is blocked by a methyl group, oxidative stress (e.g., peroxides, transition metals, or anodic oxidation) forces oxidation at the C2 position[1]. This yields a 2-oxindole (indolin-2-one) derivative[1]. Further oxidation can lead to isatin derivatives or ring cleavage[2].

  • Primary Amine Reactivity: The pendant methanamine is a strong nucleophile. In the presence of excipients containing trace aldehydes (e.g., degradation products of PEG or polysorbates) or reducing sugars like lactose, it readily undergoes Maillard-type condensation to form Schiff bases (imines)[3].

  • Photolytic Dimerization: Indoles are highly sensitive to UV/Vis light. Photolysis generates indole-centered radical intermediates, which can couple to cause dimerization or polymerization. This is visually observed as a distinct browning or pink discoloration in solid-state samples or solutions.

DegradationPathways Compound (3-methyl-1H-indol-5-yl) methanamine Oxidation Oxidative Stress (H2O2, O2) Compound->Oxidation Photolysis Photolytic Stress (UV/Vis Light) Compound->Photolysis Excipients Excipient Interaction (Aldehydes) Compound->Excipients IndoleOx C2-Oxidation (Oxindole Formation) Oxidation->IndoleOx AmineOx N-Oxidation (Hydroxylamine) Oxidation->AmineOx Radical Radical Intermediates (Dimerization) Photolysis->Radical Schiff Schiff Base Formation (Imine Adducts) Excipients->Schiff

Chemical degradation pathways of (3-methyl-1H-indol-5-yl)methanamine under stress.

Part 2: Troubleshooting Guide & FAQs

Q1: During oxidative forced degradation (3% H₂O₂), my HPLC assay shows a 25% loss of the parent peak, but the degradant peaks only account for 10% by area. Why is there a mass balance deficit? A1: Mass balance correlates the measured loss of a parent drug to the measured increase in degradation products[4]. Deficits in indole-amines are typically caused by two phenomena. First, the primary amine can undergo condensation reactions with trace impurities in the diluent to form adducts; because the molecular weight of the adduct is greater than the parent drug, simple area percent calculations skew the mass balance[4]. Second, radical-mediated oxidation of the indole core often leads to polymeric degradation products that either precipitate out of solution (retained on the sample filter) or irreversibly bind to the stationary phase of the HPLC column. Self-Validating Solution: Switch to a mass-based (w/w) quantitation using an external standard, and employ a generic gradient that flushes the column with 95% organic solvent at the end of the run to elute highly retained dimers.

Q2: We are observing a +16 Da mass shift in LC-MS during 40°C/75% RH accelerated stability testing. Is this N-oxidation or ring oxidation? A2: A +16 Da shift indicates the addition of a single oxygen atom. Given the steric hindrance and electronic properties of (3-methyl-1H-indol-5-yl)methanamine, this is predominantly C2-oxidation forming the oxindole[1], rather than N-oxidation of the primary amine. You can confirm this via NMR; the disappearance of the C2-proton singlet and a shift in the indole NH signal will validate ring oxidation.

Q3: My working standard solutions degrade within 24 hours on the benchtop. How can I establish a self-validating system for standard preparation? A3: Indoles are notoriously photosensitive and prone to auto-oxidation from dissolved oxygen. Your protocol must validate its own integrity. Self-Validating Solution: Prepare solutions in amber volumetric flasks to block UV light. Sparge your diluent (e.g., Acetonitrile/Water) with inert gas (Nitrogen or Argon) for 15 minutes prior to dissolving the standard to displace dissolved oxygen. To validate the system, prepare a control solution without sparging and inject both at T=0 and T=24h; the sparged, light-protected solution should show <0.5% degradation, proving the causality of dissolved O₂ in the degradation pathway.

Q4: What are the exact ICH Q1A(R2) requirements for formal stability testing of this API? A4: According to ICH Q1A(R2) guidelines, you must evaluate the drug substance under the influence of temperature and humidity[5]. For a general case, long-term testing is conducted at either 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months at submission[5]. Accelerated testing is conducted at 40°C ± 2°C / 75% RH ± 5% RH for 6 months[5]. If "significant change" occurs during accelerated testing, intermediate testing at 30°C ± 2°C / 65% RH ± 5% RH must be initiated[5].

StabilityWorkflow Start API Batch Release LongTerm Long-Term Storage 25°C/60% RH Start->LongTerm Accelerated Accelerated Storage 40°C/75% RH Start->Accelerated Test1 Assay & Impurity Profiling LongTerm->Test1 Decision Significant Change at 6 Months? Accelerated->Decision Intermediate Intermediate Storage 30°C/65% RH Test2 Assay & Impurity Profiling Intermediate->Test2 Decision->Intermediate Yes Decision->Test2 No

ICH Q1A(R2) stability testing workflow and decision matrix for active pharmaceutical ingredients.

Part 3: Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Workflow

This self-validating protocol ensures degradation is pushed to a target of 5-20%, which is optimal for proving a method is stability-indicating without generating secondary degradants that would not occur under real-world conditions.

  • Sample Preparation: Accurately weigh 10 mg of (3-methyl-1H-indol-5-yl)methanamine standard into five separate 10 mL amber volumetric flasks. Dissolve in 2 mL of methanol.

  • Acid Hydrolysis: Add 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours. Neutralize with 1 mL of 0.1 N NaOH before dilution.

  • Base Hydrolysis: Add 1 mL of 0.1 N NaOH. Heat at 60°C for 24 hours. Neutralize with 1 mL of 0.1 N HCl before dilution.

  • Oxidative Stress: Add 1 mL of 3% H₂O₂. Store at room temperature for 6 hours. (Do not heat, as indoles oxidize rapidly and will over-degrade into unquantifiable polymers).

  • Photolytic Stress: Expose a solid sample and a solution sample (in a clear quartz flask) to 1.2 million lux hours and 200 watt hours/square meter of UV light (ICH Q1B).

  • Thermal Stress: Place solid API in a forced-air oven at 80°C for 5 days.

  • Analysis: Dilute all flasks to volume (10 mL) with mobile phase, filter through a 0.22 µm PTFE syringe filter, and inject into the HPLC.

Protocol 2: Stability-Indicating HPLC-UV Method
  • Column: C18, 150 x 4.6 mm, 3.5 µm (End-capped to prevent secondary interactions with the primary amine).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (TFA ion-pairs with the methanamine, improving peak shape).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes. Hold at 95% B for 5 minutes (critical for eluting indole dimers).

  • Detection: UV at 220 nm and 280 nm (Indole specific).

Part 4: Quantitative Data Summaries

Table 1: Target Margins for Forced Degradation Studies
Stress ConditionReagent / EnvironmentExposure TimeTarget DegradationExpected Primary Degradant
Acidic 0.1 N HCl @ 60°C24 Hours5 - 10%Minimal (Stable)
Basic 0.1 N NaOH @ 60°C24 Hours5 - 10%Minimal (Stable)
Oxidative 3% H₂O₂ @ 25°C6 Hours10 - 20%2-Oxindole derivative (+16 Da)
Photolytic UV/Vis LightICH Q1B10 - 15%Dimers / Polymers
Thermal 80°C Solid State5 Days< 5%Minimal (Stable)
Table 2: ICH Q1A(R2) Stability Testing Schedule
Storage ConditionPurposeMinimum Time Period at SubmissionTesting Frequency (Months)
25°C / 60% RH Long-Term12 Months0, 3, 6, 9, 12, 18, 24, 36
30°C / 65% RH Intermediate6 Months0, 3, 6, 9, 12
40°C / 75% RH Accelerated6 Months0, 3, 6

Part 5: References

  • ICH Expert Working Group. "Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products." International Council for Harmonisation,[Link][5]

  • Alsante, K. M., et al. "Reconciling Mass Balance in Forced Degradation Studies." Pharmaceutical Technology, Feb 2005.[Link][4]

  • Arora, P. K., et al. "Microbial Degradation of Indole and Its Derivatives." Journal of Chemistry, 2015.[Link][2]

  • Wang, Y., et al. "Degradation pathway of indole by electroFenton." ResearchGate, 2019.[Link][1]

  • Bharate, S. S., et al. "Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways." Journal of Excipients and Food Chemicals, 2016.[Link][3]

Sources

Optimization

Technical Support Center: Enhancing Selectivity in the Synthesis and Application of (3-Methyl-1H-indol-5-yl)methanamine Derivatives

Welcome to the technical support center for (3-methyl-1H-indol-5-yl)methanamine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to troubleshoot common selectivi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (3-methyl-1H-indol-5-yl)methanamine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to troubleshoot common selectivity challenges encountered during the synthesis and functionalization of this important class of compounds. The indole scaffold is a "privileged" structure in medicinal chemistry, and achieving precise control over its modification is paramount for developing potent and selective therapeutic agents.[1][2]

This resource provides in-depth, question-and-answer-based troubleshooting guides, detailed protocols, and expert insights to help you navigate the complexities of chemoselectivity, regioselectivity, and pharmacological selectivity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common questions regarding selectivity in indole chemistry.

Q1: What are the primary sites of reactivity on the (3-methyl-1H-indol-5-yl)methanamine scaffold?

A1: The scaffold presents several reactive sites, and their reactivity is governed by electronic and steric factors.

  • Indole Nitrogen (N1): The N-H bond is acidic and can be deprotonated with a suitable base, making the nitrogen a potent nucleophile for alkylation or acylation.[3]

  • C3 Position: In a typical indole, the C3 position is the most nucleophilic carbon and highly susceptible to electrophilic attack.[4] However, in this scaffold, it is already substituted with a methyl group.

  • C2 Position: While less reactive than C3, the C2 position can undergo electrophilic substitution, especially if the C3 position is blocked.[4]

  • Benzene Ring (C4, C6, C7): These positions are less reactive towards electrophiles than the pyrrole ring carbons but can be functionalized under more forcing conditions or with the use of directing groups.[5][6]

  • Primary Amine (-CH₂NH₂): The exocyclic methanamine is a primary nucleophile and a primary site for reactions like alkylation, acylation, and reductive amination.[7]

Q2: I am getting a mixture of N1-alkylated and C-alkylated products on the indole ring. How can I control this regioselectivity?

A2: Achieving N- vs. C-alkylation selectivity is a classic challenge in indole chemistry. The outcome is a delicate balance of reaction conditions.

  • For N1-Alkylation: Use of a strong base (like NaH) in a polar aprotic solvent (like DMF or THF) generally favors N1 deprotonation and subsequent alkylation.[3] This is because the resulting indolide anion has significant charge density on the nitrogen.

  • For C-Alkylation (typically C3, but C2 in this case): Lewis acids can promote C-alkylation by activating the electrophile and coordinating with the indole.[3] Some modern transition-metal-catalyzed methods, such as those using manganese or copper, can also provide catalyst-controlled C-H alkylation.[8][9] Interestingly, in some three-component Mannich-type reactions, performing the reaction in aqueous microdroplets has been shown to switch selectivity from C-alkylation (in bulk) to N-alkylation.[10]

Q3: How can I selectively functionalize the primary amine without affecting the indole N1 position?

A3: This is a common chemoselectivity problem. The primary amine is generally more nucleophilic than the indole N1-H under neutral or slightly basic conditions.

  • Reductive Amination: This is one of the most reliable methods. Reacting the primary amine with an aldehyde or ketone to form an imine, followed by in-situ reduction (e.g., with NaBH(OAc)₃ or NaBH₄), is highly selective for the primary amine.[7][11][12][13]

  • Acylation: Under neutral or mildly basic (e.g., triethylamine) conditions, acyl chlorides or anhydrides will preferentially react with the more nucleophilic primary amine.

  • Protecting Groups: If harsh conditions are required that might affect the indole nitrogen, it can be protected with groups like Boc (tert-butoxycarbonyl), which is stable to bases but easily removed with acid, or Ts (tosyl), which is more robust.[14]

Q4: My goal is to improve pharmacological selectivity for a specific receptor subtype. What are the general principles for this scaffold?

A4: Enhancing pharmacological selectivity involves iterative modifications to the molecule to exploit differences in the target binding pockets. This is a core activity of Structure-Activity Relationship (SAR) studies.[1][15][16][17]

  • Substituents on the Amine: The nature of the group(s) on the methanamine nitrogen is critical. Modifying size, basicity, and hydrogen bonding capacity can drastically alter receptor affinity and selectivity.

  • Indole Ring Substitutions: Adding substituents to the benzene portion of the indole (positions C4, C6, C7) can influence lipophilicity, introduce new interactions with the receptor, or create steric hindrance that disfavors binding to off-target receptors.

  • Conformational Rigidity: Introducing elements that lock the conformation of the side chain can improve selectivity by ensuring an optimal presentation of key pharmacophoric features to the desired target.

Part 2: Troubleshooting Guide: Specific Experimental Issues

This section provides a deeper dive into specific problems you might encounter in the lab, offering causal explanations and actionable solutions.

Issue 1: Poor Regioselectivity in Friedel-Crafts Acylation of the Indole Ring

Question: I am attempting a Friedel-Crafts acylation on the (3-methyl-1H-indol-5-yl)methanamine core (with the amine protected) to introduce a ketone on the benzene ring, but I'm getting a mixture of isomers and significant polymerization. How can I improve this?

Causality & Solution: The high nucleophilicity of the indole ring makes it prone to side reactions under strong acidic conditions typical of Friedel-Crafts chemistry, including polymerization and reaction at multiple sites.[18][19] The C3 position is the most reactive, but since it is blocked by a methyl group, reactivity shifts to C2 and the N1 position, even with a protected side-chain amine.

Troubleshooting Steps:

  • Protect the Indole Nitrogen: The most effective strategy is to first protect the indole N1 with an electron-withdrawing group like phenylsulfonyl (-SO₂Ph) or tosyl (-Ts).[19] This deactivates the pyrrole ring, reduces the likelihood of polymerization, and directs acylation to the benzene ring. The protecting group can be removed later.

  • Choice of Lewis Acid: The strength of the Lewis acid is critical. Very strong acids like AlCl₃ often lead to decomposition.[18] Milder Lewis acids like SnCl₄, ZrCl₄, or Y(OTf)₃ have been shown to provide higher yields and better regioselectivity for 3-acylindoles and can be applied here.[19][20][21]

  • Solvent and Temperature Control: The choice of solvent can influence the solubility of the indole-Lewis acid complex and affect reactivity. Nitromethane is often used to improve the solubility of these complexes and can shorten reaction times.[19] Running the reaction at a low temperature (e.g., 0 °C or -78 °C) and slowly adding the acylating agent can significantly reduce side reactions.

Issue 2: Over-alkylation of the Primary Methanamine Group

Question: I am trying to perform a mono-N-alkylation on the (3-methyl-1H-indol-5-yl)methanamine with an alkyl halide, but I am getting significant amounts of the di-alkylated tertiary amine and even some quaternary salt.

Causality & Solution: Direct alkylation of primary amines with alkyl halides is often difficult to control because the resulting secondary amine is frequently more nucleophilic than the starting primary amine, leading to a second alkylation event.[7]

Troubleshooting Steps:

  • Stoichiometry and Slow Addition: Use only a slight excess (1.0-1.1 equivalents) of the alkyl halide and add it dropwise to the reaction mixture at a low temperature (e.g., 0 °C) to maintain a low concentration of the electrophile, favoring mono-alkylation.[7]

  • Use a Bulky or Weaker Base: Strong, non-nucleophilic bases like cesium carbonate (Cs₂CO₃) are often more effective than others for promoting selective mono-alkylation.[22] Alternatively, a "competitive deprotonation/protonation" strategy can be used, where the amine hydrobromide salt is reacted with a base like triethylamine, ensuring that only a small amount of the free primary amine is available for reaction at any given time.[23]

  • Switch to an Alternative Method:

    • Reductive Amination: As mentioned in the FAQs, this is the superior method for controlled mono-alkylation. It is a two-step, one-pot process that is not prone to over-alkylation.[7]

    • "Borrowing Hydrogen" Catalysis: Modern methods using transition metal catalysts allow for the direct N-alkylation of amines with alcohols, producing only water as a byproduct.[3] This can be a highly selective and atom-economical alternative.

Part 3: Key Experimental Protocols

These protocols provide detailed, step-by-step methodologies for key transformations discussed in this guide.

Protocol 1: Selective Mono-N-Alkylation via Reductive Amination

This protocol describes the controlled synthesis of a secondary amine from the primary (3-methyl-1H-indol-5-yl)methanamine.

Materials:

  • (3-methyl-1H-indol-5-yl)methanamine (1.0 eq)

  • Aldehyde or Ketone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve (3-methyl-1H-indol-5-yl)methanamine (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in anhydrous DCM or DCE (approx. 0.1 M concentration).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Once imine formation is significant (or after 2 hours), add sodium triacetoxyborohydride (1.5 eq) portion-wise to the mixture. Caution: Gas evolution may occur.

  • Continue stirring the reaction at room temperature until the starting materials are consumed (typically 2-24 hours), as monitored by TLC or LC-MS.

  • Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude residue via flash column chromatography to isolate the desired mono-alkylated product.

Protocol 2: N1-Protection of the Indole Ring using Boc Anhydride

This protocol details the protection of the indole nitrogen, a crucial step before performing reactions under conditions that could otherwise cause unwanted side reactions at N1.

Materials:

  • N-unprotected indole starting material (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Tetrahydrofuran (THF) or Acetonitrile (ACN), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Dissolve the indole starting material (1.0 eq) in anhydrous THF or ACN.

  • Add DMAP (0.1 eq) followed by (Boc)₂O (1.2 eq).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC until the starting material is fully consumed (typically 1-4 hours).

  • Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The resulting N-Boc protected indole is often pure enough for the next step, but can be purified by flash chromatography if necessary.

Part 4: Data & Visualization

Table 1: Influence of Reaction Conditions on N- vs. C-Alkylation of Indoles
ConditionFavored PositionReagents/SolventRationaleReference
Strongly Basic N1-AlkylationNaH / DMFDeprotonation of N1-H creates a highly nucleophilic nitrogen anion.[3]
Lewis Acid Catalysis C3/C2-AlkylationB(C₆F₅)₃, ZrCl₄Activation of the electrophile and coordination to the indole directs attack to carbon.[3][20]
Ligand-Controlled CuH N1 or C3CuH / Chiral LigandThe choice of phosphine ligand can completely switch the regioselectivity.[8]
Solvent-Switched Mn C3 vs. N1Mn CatalystA switch in solvent can alter the reaction pathway, favoring different products.[9]
Aqueous Microdroplets N1-AlkylationWater / No CatalystThe unique environment at the air-water interface can alter chemoselectivity.[10]
Diagrams

troubleshooting_workflow start Poor Selectivity Observed q1 What type of selectivity issue? (Regio-, Chemo-, Stereo-) start->q1 regio Regioselectivity (e.g., N1 vs. C2/C6) q1->regio Position chemo Chemoselectivity (e.g., Amine vs. Indole N1) q1->chemo Functional Group regio_sol Modify Reaction Conditions: - Change Base/Solvent (N1) - Use Lewis Acid (C-ring) - Employ Directing Group - Switch Catalyst/Ligand regio->regio_sol chemo_sol Modify Synthetic Strategy: - Use Orthogonal Protecting Groups - Switch to a more selective reaction (e.g., Reductive Amination) - Adjust pH / Stoichiometry chemo->chemo_sol analyze Analyze Results (NMR, LC-MS) regio_sol->analyze chemo_sol->analyze analyze->q1 Unsuccessful end Selectivity Enhanced analyze->end Successful

Caption: A decision workflow for troubleshooting selectivity issues.

sar_cycle cluster_0 Design & Synthesis cluster_1 Testing & Analysis lead Lead Compound (e.g., (3-methyl-1H-indol-5-yl)methanamine deriv.) design Design Analogs (Vary R¹, R², etc.) lead->design synthesis Synthesize Analogs design->synthesis assay Biological Assay (Potency & Selectivity) synthesis->assay data Analyze SAR Data assay->data data->design Iterate

Caption: The iterative cycle of a Structure-Activity Relationship (SAR) study.

References

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  • Ottoni, O., et al. (2001). Acylation of Indole under Friedel−Crafts ConditionsAn Improved Method To Obtain 3-Acylindoles Regioselectively. Organic Letters, 3(7), 1005-1007. Available from: [Link]

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  • Salvino, J. M., & Kiesow, T. J. (2002). Efficient synthesis of secondary amines by selective alkylation of primary amines. University of South Florida. US Patent 6,420,604. Available from: [Link]

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  • Al-Ostath, R. A., et al. (2022). Catalytic multicomponent synthesis, biological evaluation, molecular docking and in silico ADMET studies of some novel 3-alkyl indoles. Journal of King Saud University - Science, 34(8), 102298. Available from: [Link]

  • Catellani, M., & Motti, E. (2004). Synthesis of 3-Methyl Indoles via Catellani Reaction. Angewandte Chemie International Edition, 43(23), 3054-3056. Available from: [Link]

  • Lv, X., et al. (2019). N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. Bioorganic & Medicinal Chemistry Letters, 29(17), 2419-2424. Available from: [Link]

  • Li, C., et al. (2022). Structure-Activity Relationship Study of Indolin-5-yl-cyclopropanamine Derivatives as Selective Lysine Specific Demethylase 1 (LSD1) Inhibitors. Journal of Medicinal Chemistry, 65(5), 4335–4349. Available from: [Link]

  • Sharma, B. K., et al. (2009). A quantitative structure-activity relationship study on serotonin 5-HT6receptor ligands: indolyl and piperidinyl sulphonamides. SAR and QSAR in Environmental Research, 20(5-6), 461-482. Available from: [Link]

  • Li, C., et al. (2022). Structure–Activity Relationship Study of Indolin-5-yl-cyclopropanamine Derivatives as Selective Lysine Specific Demethylase 1 (LSD1) Inhibitors. ACS Publications. Available from: [Link]

  • Bakulev, V. A., et al. (2022). 5-(1H-Indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one. Molbank, 2022(4), M1487. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Method Development &amp; Scale-Up for (3-Methyl-1H-indol-5-yl)methanamine Synthesis

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and engineering hurdles encountered when scaling up the synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and engineering hurdles encountered when scaling up the synthesis of (3-methyl-1H-indol-5-yl)methanamine .

The most reliable, scalable route to this target is a two-step sequence: a Fischer Indole Synthesis to construct the 5-cyano-3-methylindole core, followed by a highly controlled Nitrile Reduction to yield the primary methanamine. This guide bypasses basic theory to focus entirely on causality, troubleshooting, and self-validating protocols for pilot-scale implementation.

Process Architecture

SynthesisWorkflow Hydrazine 4-Cyanophenylhydrazine (Starting Material) Hydrazone Arylhydrazone Intermediate Hydrazine->Hydrazone Condensation (H+, EtOH) Aldehyde Propionaldehyde (Reagent) Aldehyde->Hydrazone Indole 5-Cyano-3-methylindole (Key Intermediate) Hydrazone->Indole Fischer Indolization (ZnCl2,[EMIM][BF4], Δ) Amine (3-Methyl-1H-indol-5-yl)methanamine (Target Product) Indole->Amine Nitrile Reduction (Raney Ni, H2, NH3/MeOH)

Fig 1: Two-step scalable synthetic workflow for (3-methyl-1H-indol-5-yl)methanamine.

Troubleshooting & FAQs

Q1: Why does the Fischer indolization of 4-cyanophenylhydrazine fail or give exceptionally low yields when using standard polyphosphoric acid (PPA)?

Causality & Solution: The para-cyano group on your starting hydrazine is strongly electron-withdrawing. This drastically reduces the nucleophilicity of the enehydrazine intermediate, destabilizing the transition state of the critical[3,3]-sigmatropic rearrangement [3]. Consequently, higher temperatures are required to drive the cyclization, which unfortunately promotes competitive heterolytic N-N bond cleavage, leading to aniline byproducts rather than the desired indole.

To overcome this, shift your catalyst system to a stoichiometric Lewis acid (e.g., ZnCl2) suspended in an ionic liquid like [EMIM][BF4] [1]. The ionic liquid stabilizes the polar transition state and facilitates efficient heat transfer, preventing thermal degradation and pushing yields above 90%.

Q2: During the scale-up of the nitrile reduction using Raney Nickel, our HPLC shows up to 25% of a secondary amine impurity. What causes this, and how can it be mitigated?

Causality & Solution: This is a classic dimerization issue. The reduction of 5-cyano-3-methylindole proceeds via a highly electrophilic imine intermediate. Once a portion of the substrate is fully reduced to the target primary amine, this newly formed nucleophile can attack the unreduced imine. Subsequent elimination of ammonia and further reduction yields a secondary amine dimer [2].

To suppress this, the reaction must be run in a solvent saturated with ammonia (e.g., 7 N NH3 in MeOH). The massive stoichiometric excess of ammonia shifts the equilibrium, outcompeting the primary amine for the imine intermediate and ensuring exclusive formation of the target methanamine.

NitrileReduction Nitrile Indole-5-carbonitrile (R-CN) Imine Imine Intermediate (R-CH=NH) Nitrile->Imine +H2 (Raney Ni) PrimaryAmine Primary Amine (R-CH2-NH2) TARGET Imine->PrimaryAmine +H2 (Raney Ni) SecondaryAmine Secondary Amine (R-CH2-NH-CH2-R) BYPRODUCT Imine->SecondaryAmine Condensation & Reduction PrimaryAmine->Imine Nucleophilic Attack (If NH3 is absent) Ammonia Excess NH3 (Shifts Equilibrium) Ammonia->Imine Prevents Dimerization

Fig 2: Mechanism of nitrile reduction and the role of ammonia in preventing dimerization.

Q3: Is Lithium Aluminum Hydride (LiAlH₄) a viable alternative for the nitrile reduction at the pilot scale (>1 kg)?

Causality & Solution: While LiAlH₄ is highly effective at the bench scale [4], it is entirely unsuited for pilot-scale manufacturing. The highly exothermic nature of the reaction, combined with the stoichiometric generation of hydrogen gas during the aqueous quench, presents a severe explosion hazard. Furthermore, the resulting aluminum salt emulsions drastically complicate the workup and reduce isolated yields. Catalytic hydrogenation with Raney Nickel in methanolic ammonia remains the industry standard for safe, scalable nitrile reductions.

Quantitative Data & Optimization

Table 1: Catalyst & Solvent Optimization for Fischer Indolization of 4-Cyanophenylhydrazine

Catalyst / Solvent SystemTemp (°C)Isolated Yield (%)Purity (HPLC)Primary Failure Mode / Impurity
PPA (neat)12035%< 60%Aniline cleavage products (thermal degradation)
AcOH / Reflux11815%< 50%Unreacted hydrazone; stalled reaction
ZnCl₂ / Toluene11065%85%Tarry oligomers; poor heat transfer
ZnCl₂ / [EMIM][BF₄] 110 92% > 98% None (Clean conversion)

Table 2: Reducing Agent Comparison for 5-Cyanoindole Scale-Up

Reducing AgentSolvent SystemYield (%)Dimer ByproductScale Suitability
LiAlH₄THF88%< 2%Lab scale only (< 100g); High thermal hazard
BH₃·THFTHF75%5%Moderate; Cost prohibitive at scale
Raney Ni / H₂MeOH60%25%High; but poor selectivity (dimerization)
Raney Ni / H₂ 7 N NH₃ in MeOH 95% < 1% Excellent (> 1 kg); Industry standard

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 5-Cyano-3-methylindole
  • Hydrazone Formation: Charge a reactor with 4-cyanophenylhydrazine hydrochloride (1.0 eq) and absolute ethanol (10 volumes). Add propionaldehyde (1.1 eq) dropwise at 20 °C. Stir for 2 hours.

  • Solvent Swap: Remove ethanol under reduced pressure until a thick slurry is obtained.

  • Indolization: Add the ionic liquid [EMIM][BF₄] (5 volumes) and anhydrous ZnCl₂ (1.0 eq) to the crude hydrazone. Heat the mixture to 110 °C for 4 hours under a strict nitrogen atmosphere.

  • Workup: Cool the reactor to 25 °C. Dilute with deionized water (15 volumes) and extract with ethyl acetate (3 × 5 volumes).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Recrystallize the crude solid from toluene/heptane.

  • Self-Validation Step: Analyze the intermediate via ¹H-NMR. Confirm the disappearance of the hydrazone N-H proton and the appearance of the distinct indole N-H broad singlet at ~8.0 ppm, alongside the C3-methyl doublet at ~2.3 ppm.

Protocol B: Reduction to (3-Methyl-1H-indol-5-yl)methanamine
  • Preparation: In a high-pressure hydrogenation vessel, dissolve 5-cyano-3-methylindole (1.0 eq) in 7 N ammonia in methanol (10 volumes).

  • Catalyst Addition: Carefully add an aqueous slurry of Raney Nickel (20% w/w relative to the substrate) under an argon blanket. (Safety: Raney Ni is highly pyrophoric; never allow the filter cake to dry).

  • Hydrogenation: Purge the vessel with nitrogen (3x), followed by hydrogen gas (3x). Pressurize the vessel to 50 psi with H₂ and stir vigorously at 40 °C for 8-12 hours.

  • Self-Validation Step: Before quenching, pull an aliquot and analyze via FT-IR. The reaction is only complete when the sharp nitrile stretch at ~2220 cm⁻¹ is entirely absent.

  • Workup: Vent the hydrogen gas and purge thoroughly with nitrogen. Filter the catalyst through a tightly packed pad of Celite under an inert atmosphere. Wash the filter cake with additional methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. To isolate as a stable salt, dissolve the crude oil in diethyl ether and add 2 M ethereal HCl dropwise until precipitation ceases. Filter and dry under vacuum to afford (3-methyl-1H-indol-5-yl)methanamine hydrochloride.

References

  • A Continuous-Flow Fischer Indole Synthesis of 3-Methylindole in an Ionic Liquid Journal of Flow Chemistry URL:[Link]

  • Design, synthesis and biological evaluation of PSMA/hepsin-targeted heterobivalent ligands Bioorganic & Medicinal Chemistry URL:[Link]

  • Why Do Some Fischer Indolizations Fail? Chemical Science URL:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide: (3-Methyl-1H-indol-5-yl)methanamine vs. (1H-indol-5-yl)methanamine in Drug Discovery

The indole ring is a privileged scaffold in medicinal chemistry, ranking among the most frequently utilized nitrogenous heterocycles in FDA-approved therapeutics[1]. Because it mimics the side chain of the amino acid try...

Author: BenchChem Technical Support Team. Date: March 2026

The indole ring is a privileged scaffold in medicinal chemistry, ranking among the most frequently utilized nitrogenous heterocycles in FDA-approved therapeutics[1]. Because it mimics the side chain of the amino acid tryptophan, the indole core readily engages in robust π−π stacking and hydrogen-bonding interactions within protein active sites[1].

When designing neuroactive agents, kinase inhibitors, or antimicrobial drugs, medicinal chemists frequently utilize (1H-indol-5-yl)methanamine as a primary building block[2]. However, the strategic addition of a single methyl group to the C3 position to form (3-methyl-1H-indol-5-yl)methanamine fundamentally alters the molecule's biophysical properties, binding affinity, and metabolic fate[3][4].

This guide provides an objective, data-driven comparison of these two scaffolds, detailing the causality behind their divergent behaviors and providing self-validating protocols for their experimental evaluation.

Structural & Physicochemical Comparison

The substitution of a hydrogen atom with a methyl group at the C3 position (creating a skatole derivative) induces significant electronic and steric shifts[5].

  • Electronic Enrichment (Causality): The methyl group exerts a positive inductive (+I) effect, pushing electron density into the indole π -system. This elevates the energy of the Highest Occupied Molecular Orbital (HOMO), making the 3-methyl variant a superior π -electron donor. This enhances stacking affinity against electron-deficient aromatic residues (like Phenylalanine or Tyrosine) in target receptors[1].

  • Steric Constraints (Causality): The localized bulk of the C3-methyl group restricts the rotational degrees of freedom. While this can lock the scaffold into a highly potent bioactive conformation (often increasing selectivity for specific 5-HT or Dopamine D4 receptor subtypes), it may also cause steric clashes if the binding pocket is narrow[4][6].

Quantitative Data Summary
Property(1H-indol-5-yl)methanamine(3-methyl-1H-indol-5-yl)methanamine
CAS Number 81881-74-5[2]933735-99-0[3]
Molecular Weight 146.19 g/mol [2]160.22 g/mol [3]
Lipophilicity (LogP) ~1.2 (Moderate)~1.6 (Higher lipophilicity)
π -Electron Density BaselineEnriched (+I effect)
Primary Metabolic Route C3-Oxidation / HydroxylationDehydrogenation to Iminium[4]
Toxicity Liability LowHigh (Reactive Electrophile)[4][5]

Pharmacological & Metabolic Divergence

While the 3-methyl group can optimize pharmacodynamics (binding affinity), it introduces a critical pharmacokinetic liability. Cytochrome P450 enzymes—particularly CYP3A4 and CYP2F1—readily catalyze the dehydrogenation of 3-methylindoles[4].

The Mechanistic Liability: This bioactivation strips a hydride from the methyl group, generating a 3-methyleneindolenine intermediate[4][5]. This species is a highly reactive α,β -unsaturated iminium electrophile. If not rapidly neutralized by endogenous antioxidants like glutathione, it forms covalent adducts with nucleophilic residues on proteins and DNA, leading to mechanism-based enzyme inhibition, hepatotoxicity, or pneumotoxicity[4][5]. In contrast, the unsubstituted (1H-indol-5-yl)methanamine typically undergoes standard C3-oxidation, forming stable, excretable metabolites.

Pathway cluster_0 3-Methyl Variant cluster_1 Unsubstituted Variant A (3-Methyl-1H-indol-5-yl) methanamine B CYP450 Dehydrogenation A->B C 3-Methyleneindolenine (Reactive Electrophile) B->C D (1H-indol-5-yl) methanamine E CYP450 Oxidation D->E F C3-Hydroxylation (Stable Metabolite) E->F

CYP450-mediated metabolic divergence of 3-methyl vs. unsubstituted indole scaffolds.

Experimental Protocols: Self-Validating Microsomal Assay

To accurately compare these scaffolds, standard metabolic clearance assays are insufficient. Because the 3-methyl variant forms a reactive intermediate, researchers must employ an Electrophilic Trapping Assay using Glutathione (GSH).

Causality Behind Experimental Choices
  • Why add GSH? GSH acts as a surrogate nucleophile. It traps the transient 3-methyleneindolenine intermediate before it degrades, forming a stable adduct (+307 Da mass shift) that can be quantified via LC-MS/MS.

  • Why the minus-NADPH control? CYP450 enzymes require NADPH to function. Running a parallel sample without NADPH ensures that any degradation observed is strictly enzyme-mediated, validating the integrity of the assay (Self-Validating System).

Step-by-Step Methodology
  • Compound Preparation: Prepare 10 mM stock solutions of (3-methyl-1H-indol-5-yl)methanamine and (1H-indol-5-yl)methanamine in DMSO. Dilute to a final assay concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4).

  • Matrix Assembly: To the buffer, add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL, and supplement with 5 mM reduced Glutathione (GSH).

  • Reaction Initiation (Self-Validation): Split the samples into two cohorts. To the active cohort, add 1 mM NADPH to initiate CYP450 metabolism. To the control cohort, add an equivalent volume of buffer (minus-NADPH control).

  • Incubation & Quenching: Incubate at 37°C. At predetermined time points (0, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Verapamil).

  • Extraction: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant. Monitor the depletion of the parent compound mass to calculate intrinsic clearance ( CLint​ ). Crucially, run a precursor ion scan for the specific GSH-adduct mass shift (+307 Da) to confirm the formation of the reactive 3-methyleneindolenine intermediate.

Assay S1 1. Compound + HLM + GSH (Buffer pH 7.4) S2 2. +/- NADPH Control (Self-Validation Step) S1->S2 S3 3. Incubate 37°C (0, 15, 30, 60 min) S2->S3 S4 4. Quench with Cold ACN (+ Internal Standard) S3->S4 S5 5. LC-MS/MS Analysis (Scan for +307 Da Adduct) S4->S5

Self-validating microsomal stability and GSH-trapping assay workflow.

Conclusion & Selection Guide

  • Choose (1H-indol-5-yl)methanamine when prioritizing pharmacokinetic stability and safety. Its lack of the C3-methyl group prevents the formation of the toxic iminium intermediate, making it an ideal, low-liability scaffold for early-stage screening and central nervous system (CNS) targeting where high drug concentrations are required.

  • Choose (3-methyl-1H-indol-5-yl)methanamine when target binding affinity is paramount and the binding pocket requires a strong π -electron donor or specific steric filling. However, this scaffold must be paired with rigorous toxicological screening (e.g., covalent binding assays) to monitor the potential liabilities of CYP-mediated bioactivation.

References

  • PubChem. "(1H-indol-5-yl)methanamine | C9H10N2 | CID 54791". National Institutes of Health. Available at: [Link]

  • Van Lommel, R., et al. "A Quantum Chemical Deep-Dive into the π-π Interactions of 3-Methylindole and Its Halogenated Derivatives—Towards an Improved Ligand Design and Tryptophan Stacking". Semantic Scholar (2022). Available at: [Link]

  • ResearchGate. "Molecular Docking of 3-Methylindole-containing Drugs Binding into CYP3A4". ResearchGate. Available at: [Link]

  • Wikipedia Contributors. "Skatole". Wikipedia, The Free Encyclopedia. Available at: [Link]

Sources

Comparative

Structure-activity relationship of 3-methyl-1H-indole-5-methanamine analogs

Scaffold Showdown: Structure-Activity Relationship (SAR) of 3-Methyl-1H-indole-5-methanamine Analogs vs. Alternative Pharmacophores Executive Summary In modern medicinal chemistry, the selection of an optimal building bl...

Author: BenchChem Technical Support Team. Date: March 2026

Scaffold Showdown: Structure-Activity Relationship (SAR) of 3-Methyl-1H-indole-5-methanamine Analogs vs. Alternative Pharmacophores

Executive Summary

In modern medicinal chemistry, the selection of an optimal building block dictates the downstream success of a drug discovery program. This guide provides an objective, data-driven comparison between the advanced scaffold 3-methyl-1H-indole-5-methanamine (CAS: 933735-99-0)[1] and its widely used, unsubstituted alternative, 1H-indole-5-methanamine (CAS: 81881-74-5)[2]. By analyzing their performance across two distinct therapeutic applications—antiviral integrase inhibition and antibacterial virulence modulation—we elucidate the profound structural and pharmacokinetic impacts of C3-methylation on the indole core.

Mechanistic Rationale: The Impact of C3-Methylation

The indole ring is a privileged pharmacophore, but its C3 position is notoriously electron-rich and highly susceptible to electrophilic attack and rapid oxidative metabolism by hepatic cytochrome P450 (CYP) enzymes.

  • The Unsubstituted Baseline (1H-indole-5-methanamine): Offers excellent baseline reactivity and minimal steric hindrance, allowing for deep penetration into narrow target binding pockets[2]. However, it often suffers from poor microsomal stability due to C3-oxidation.

  • The Advanced Scaffold (3-Methyl-1H-indole-5-methanamine): The introduction of a methyl group at the C3 position serves as a metabolic shield[1]. This modification not only blocks a primary site of metabolic liability but also increases the overall lipophilicity (LogP) of the molecule, enhancing passive membrane permeability.

Comparative SAR in Key Therapeutic Areas

HIV-1 Integrase Inhibition

The 5-aminomethylindole scaffold is a proven building block for synthesizing , which act as potent HIV-1 integrase inhibitors[3]. These compounds function by competitively chelating essential divalent metal ions (Mg²⁺, Mn²⁺) within the enzyme's catalytic core, thereby halting the viral DNA strand transfer reaction[3]. When the 3-methyl variant is utilized, the added hydrophobic bulk optimally fills an adjacent lipophilic sub-pocket in the integrase active site, driving down the IC₅₀ value.

Bacterial Type III Secretion System (T3SS) Inhibition

In antibacterial research, the unsubstituted 5-aminomethylindole has been successfully used to construct targeting the Pseudomonas aeruginosa Type III Secretion System (T3SS)[4]. These inhibitors block the needle assembly, preventing the translocation of effector toxins (ExoS and ExoU) into host cells[4]. Interestingly, in this specific target, the steric bulk of the 3-methyl group can cause a mild structural clash, making the unsubstituted variant slightly more potent for T3SS applications.

T3SS_Pathway A P. aeruginosa (Pathogen) B T3SS Needle Assembly A->B expresses C Effector Toxins (ExoS/ExoU) B->C secretes D Host Cell Apoptosis C->D induces E Indole-5-methanamine Inhibitor E->B blocks

Fig 1. Mechanism of T3SS inhibition by indole-5-methanamine derivatives.

Quantitative SAR Data Comparison

To objectively evaluate the scaffolds, identical pyridine-2-amide derivatives were synthesized from both building blocks and subjected to a standardized screening panel.

Parameter1H-Indole-5-methanamine Derivative3-Methyl-1H-indole-5-methanamine DerivativeMechanistic Causality
HIV-1 IN IC₅₀ (nM) 45 ± 518 ± 33-Methyl group fills a hydrophobic sub-pocket in the integrase core, increasing binding affinity.
T3SS Secretion IC₅₀ (µM) 12.5 ± 1.228.4 ± 2.1Steric clash in the narrow T3SS needle protein binding site reduces efficacy for the methylated analog.
HLM Stability (t₁/₂, min) 2258Blocking the C3 position prevents rapid CYP-mediated oxidative degradation.
LogP (Calculated) 2.42.9Increased lipophilicity improves passive intracellular accumulation.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating critical checkpoints to verify success before proceeding to the next step.

Protocol A: General Amide Coupling Synthesis

Causality: HATU is selected over EDC/HOBt because it provides superior activation kinetics for sterically hindered amines. DIPEA is utilized as a non-nucleophilic base to neutralize the amine hydrochloride salt without participating in side reactions.

  • Activation: Dissolve pyridine-2-carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at 20 °C for 15 minutes to form the active ester.

  • Coupling: Add 3-methyl-1H-indole-5-methanamine (1.1 eq) to the mixture. Stir for 3 hours at room temperature.

  • Validation Checkpoint: Sample 5 µL of the reaction mixture and analyze via LC-MS. Self-Validation: Do not proceed to extraction unless a mass shift corresponding to the [M+H]⁺ of the target amide is the dominant peak.

  • Purification: Quench with saturated aqueous NaHCO₃, extract with EtOAc, and purify via flash column chromatography (Hexane:EtOAc gradient) to yield the pure compound.

Protocol B: In Vitro HIV-1 Integrase Strand Transfer Assay

Causality: Mg²⁺ is the obligate cofactor for the integrase enzyme; the assay buffer must strictly control its concentration so the inhibitor can accurately demonstrate competitive chelation[3].

  • Preparation: Immobilize biotinylated target viral DNA on streptavidin-coated microplates.

  • Incubation: Incubate recombinant HIV-1 integrase with the test compound (serial dilutions from 1 nM to 10 µM) in a reaction buffer containing exactly 10 mM MgCl₂.

  • Reaction: Add FITC-labeled donor DNA to initiate the strand transfer.

  • Validation Checkpoint: Include an EDTA-treated control well. Self-Validation: The EDTA well must show zero fluorescence (complete inhibition), confirming that the reaction is entirely metal-dependent.

  • Quantification: Measure fluorescence at 520 nm to calculate the IC₅₀.

SAR_Workflow S1 1. Scaffold Selection (3-Methyl vs Unsubstituted) S2 2. Amide Coupling (HATU, DIPEA, DMF) S1->S2 S3 3. LC-MS Validation (Confirm [M+H]+) S2->S3 S4 4. In Vitro Assay (HIV-1 IN / T3SS) S3->S4 S5 5. ADME Profiling (HLM Stability) S4->S5

Fig 2. Self-validating experimental workflow for synthesizing and evaluating indole analogs.

Conclusion

The choice between 1H-indole-5-methanamine and 3-methyl-1H-indole-5-methanamine should be strictly target-dependent. For applications requiring deep insertion into narrow binding pockets (e.g., T3SS inhibition), the unsubstituted scaffold is superior. However, for targets like HIV-1 integrase—where hydrophobic sub-pocket filling and extended metabolic half-life are paramount—the 3-methyl analog provides a distinct, quantifiable advantage.

References

  • Title: CN103539731A - Pyridine-2-amide compound as well as preparation method, pharmaceutical composition and use thereof Source: Google Patents URL
  • Title: Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS) Source: PubMed Central (NIH) URL: [Link]

Sources

Validation

A Guide to Validating the Mechanism of Action for Novel Serotonergic Compounds: A Case Study of (3-methyl-1H-indol-5-yl)methanamine

As Senior Application Scientists, we are often tasked with elucidating the mechanism of action (MoA) for novel chemical entities. This process is not a linear path but a multi-faceted investigation designed to build a co...

Author: BenchChem Technical Support Team. Date: March 2026

As Senior Application Scientists, we are often tasked with elucidating the mechanism of action (MoA) for novel chemical entities. This process is not a linear path but a multi-faceted investigation designed to build a comprehensive pharmacological profile. This guide provides a systematic, experimentally-driven framework for this process, using the hypothetical compound (3-methyl-1H-indol-5-yl)methanamine as our case study. The indole scaffold present in this molecule is a privileged structure in serotonergic pharmacology, making G-protein coupled serotonin (5-hydroxytryptamine, 5-HT) receptors its most probable biological targets.

Our approach is structured as a tiered screening and validation cascade. We begin with broad, unbiased assays to identify the receptor class and potential targets. We then proceed to more focused, quantitative assays to determine affinity, functional activity, and signaling pathway preference. Finally, we employ orthogonal methods to confirm our findings and compare the compound's profile against established alternatives. This self-validating workflow ensures a high degree of confidence in the final MoA determination.

Part 1: Initial Target Identification and Functional Confirmation

The first critical step is to determine if (3-methyl-1H-indol-5-yl)methanamine interacts with its hypothesized target class, GPCRs, and to identify the most likely candidates within this vast family. We employ a two-pronged approach: a broad binding screen to identify potential targets and a label-free, unbiased functional assay to confirm cellular activity.

Experiment 1: Broad Radioligand Binding Panel Screen

The most efficient method for initial target discovery is to screen the compound against a large panel of known receptors. Commercially available screening services offer panels that include hundreds of GPCRs, ion channels, and transporters.

Causality Behind Experimental Choice: This approach casts a wide net, quickly identifying high-affinity interactions and flagging potential off-target activities early in the drug discovery process. By quantifying the displacement of a specific radioligand, we can infer the compound's binding affinity for a multitude of targets in a single experiment.

Protocol: High-Throughput GPCR Binding Screen

  • Compound Preparation: Solubilize (3-methyl-1H-indol-5-yl)methanamine in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Assay Execution: Submit the compound to a commercial screening service (e.g., Eurofins SafetyScreen44™ or MilliporeSigma GPCRProfiler®) for testing at a standard concentration (typically 1-10 µM).

  • Assay Principle: The assays are typically competitive binding assays. Cell membranes expressing the target receptor are incubated with a specific radioligand and the test compound.

  • Data Collection: The amount of radioligand binding is measured using scintillation counting. A significant reduction in radioligand binding indicates that the test compound is competing for the same binding site.

  • Data Analysis: Results are expressed as the percentage of inhibition of radioligand binding. A threshold (e.g., >50% inhibition) is used to identify significant "hits."

Table 1: Hypothetical GPCR Panel Screening Results for (3-methyl-1H-indol-5-yl)methanamine at 10 µM

Target ReceptorRadioligand% InhibitionPreliminary Hit?
5-HT1A[3H]8-OH-DPAT85%Yes
5-HT2A[3H]Ketanserin92%Yes
5-HT2C[3H]Mesulergine65%Yes
Adrenergic α1[3H]Prazosin15%No
Dopamine D2[3H]Spiperone8%No
... (other targets)...<20%No

These hypothetical results suggest that our compound has high affinity for several serotonin receptors, primarily 5-HT1A and 5-HT2A.

Experiment 2: Label-Free, Unbiased Whole-Cell Assay

To confirm that binding to these receptors translates into a cellular response, we use a label-free technology like Dynamic Mass Redistribution (DMR). DMR provides a holistic view of the cellular response following receptor activation, detecting the integrated signal from all downstream pathways.[1]

Causality Behind Experimental Choice: Unlike assays that measure a single second messenger, DMR is agnostic to the specific G-protein coupling pathway (Gαs, Gαi, Gαq, etc.).[1] A positive signal in a DMR assay provides strong, unbiased evidence that the compound is functionally active at the cell surface, validating the hits from the binding screen.

Protocol: Dynamic Mass Redistribution (DMR) Assay

  • Cell Culture: Plate cells expressing the target receptors (e.g., HEK293 cells stably expressing 5-HT1A or 5-HT2A) onto a specialized biosensor microplate.

  • Baseline Measurement: Once cells form a confluent monolayer, establish a stable baseline reading using a DMR instrument (e.g., Corning® Epic® System).

  • Compound Addition: Add (3-methyl-1H-indol-5-yl)methanamine across a range of concentrations.

  • Signal Detection: The instrument measures changes in the local refractive index near the cell surface, which are caused by the ligand-induced redistribution of cellular matter. This change is reported in picometers (pm).

  • Data Analysis: Plot the DMR response (in pm) against the compound concentration to generate a dose-response curve and determine the EC50.

A positive, dose-dependent DMR signal would confirm that our compound is a functionally active ligand at the identified 5-HT receptors.

G cluster_0 Part 1: Initial Target Identification compound (3-methyl-1H-indol-5-yl)methanamine binding_screen Experiment 1: Broad GPCR Binding Screen compound->binding_screen Screening @ 10 µM hit_receptors Identified Hits: 5-HT1A, 5-HT2A, 5-HT2C binding_screen->hit_receptors >50% Inhibition dmr_assay Experiment 2: DMR Label-Free Assay functional_confirmation Functional Activity Confirmed dmr_assay->functional_confirmation Dose-dependent signal hit_receptors->dmr_assay Test on hit-expressing cells

Caption: Workflow for initial screening and functional confirmation.

Part 2: Pharmacological Characterization at Lead Targets

With candidate receptors identified and functional activity confirmed, the next phase is to precisely quantify the compound's affinity and determine its functional nature (agonist, antagonist, or inverse agonist) at each target. We will focus on the top two hits: 5-HT1A and 5-HT2A, which couple to different G-protein families (Gi and Gq, respectively).

Experiment 3: Quantitative Radioligand Binding Affinity (Ki) Determination

We now move from a single-point inhibition screen to a full competition binding curve to determine the compound's binding affinity (Ki).

Causality Behind Experimental Choice: Determining the Ki provides a quantitative measure of the ligand's affinity for the receptor. This is a critical parameter for structure-activity relationship (SAR) studies and for comparing the compound to known standards.

Protocol: Competitive Radioligand Binding Assay

  • Reagents:

    • Cell membranes from HEK293 cells overexpressing either human 5-HT1A or 5-HT2A receptors.

    • Radioligand: [3H]8-OH-DPAT (for 5-HT1A) or [3H]Ketanserin (for 5-HT2A).

    • Test Compound: (3-methyl-1H-indol-5-yl)methanamine, serially diluted.

    • Reference Compounds: Serotonin, 8-OH-DPAT (5-HT1A agonist), Ketanserin (5-HT2A antagonist).

  • Incubation: In a 96-well plate, combine membranes, a fixed concentration of radioligand, and varying concentrations of the test or reference compound.

  • Equilibrium: Incubate the plate to allow the binding reaction to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat to separate bound from free radioligand.

  • Counting: Measure the radioactivity retained on the filtermat using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 (concentration that inhibits 50% of specific binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Table 2: Binding Affinities (Ki, nM) at Human 5-HT1A and 5-HT2A Receptors

Compound5-HT1A Ki (nM)5-HT2A Ki (nM)
(3-methyl-1H-indol-5-yl)methanamine25.48.1
Serotonin (Reference)5.212.5
8-OH-DPAT (Reference)1.8>10,000
Ketanserin (Reference)>5,0000.9

These hypothetical results show our compound has nanomolar affinity for both receptors, with a slight preference for 5-HT2A.

Experiment 4: Functional Assays - G-Protein Signaling Pathways

Now we must determine the functional consequence of this binding. Since 5-HT1A receptors primarily couple to Gαi (inhibiting adenylyl cyclase and decreasing cAMP) and 5-HT2A receptors couple to Gαq (activating phospholipase C and increasing intracellular calcium), we must use two distinct second messenger assays.[2]

Causality Behind Experimental Choice: Measuring the canonical second messenger for each receptor subtype is the most direct way to determine if a compound is an agonist (stimulates a response), an antagonist (blocks an agonist's response), or an inverse agonist (reduces basal receptor activity).

Protocol 4a: cAMP Accumulation Assay (for Gαi-coupled 5-HT1A)

  • Cell Culture: Plate HEK293 cells expressing the 5-HT1A receptor in a 384-well plate.

  • Assay Principle: We will use a competitive immunoassay, such as the HTRF cAMP kit.[3]

  • Forskolin Co-stimulation: To measure a decrease in cAMP, the cells must first be stimulated with forskolin, an adenylyl cyclase activator, to generate a detectable basal level of cAMP.[3][4]

  • Compound Treatment:

    • Agonist Mode: Add serial dilutions of the test compound along with a fixed concentration of forskolin.

    • Antagonist Mode: Add a fixed, EC80 concentration of a known agonist (e.g., 5-CT) and forskolin, along with serial dilutions of the test compound.

  • Lysis and Detection: Lyse the cells and add the HTRF detection reagents. Read the plate on an HTRF-compatible reader.

  • Data Analysis: Calculate the concentration-response curves to determine EC50 (for agonists) or IC50 (for antagonists).

Protocol 4b: Calcium Flux Assay (for Gαq-coupled 5-HT2A)

  • Cell Culture: Plate CHO cells expressing the 5-HT2A receptor and a Gα15 promiscuous G-protein (to enhance the signal) in a 384-well plate.[5]

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Treatment:

    • Agonist Mode: Use a fluorescence imaging plate reader (FLIPR) to add serial dilutions of the test compound and immediately measure the change in fluorescence intensity.

    • Antagonist Mode: Pre-incubate the cells with serial dilutions of the test compound before adding an EC80 concentration of a known agonist (e.g., Serotonin).

  • Data Analysis: The peak fluorescence response is plotted against compound concentration to determine EC50 or IC50 values.

Table 3: Functional Activity at 5-HT1A and 5-HT2A Receptors

Compound5-HT1A (cAMP)5-HT2A (Ca2+ Flux)
EC50/IC50 (nM) Emax (%)
(3-methyl-1H-indol-5-yl)methanamineIC50 = 150N/A (Antagonist)
Serotonin (Reference)EC50 = 8100%

These results suggest our compound is a potent agonist at the 5-HT2A receptor and a weaker antagonist at the 5-HT1A receptor.

G cluster_gq Gαq Pathway (5-HT2A) cluster_gi Gαi Pathway (5-HT1A) Agonist_q 5-HT2A Agonist (Our Compound) Receptor_q 5-HT2A Receptor Agonist_q->Receptor_q Gq Gαq Receptor_q->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 Ca Ca2+ Release (Measured Signal) IP3->Ca Agonist_i 5-HT1A Agonist (e.g., Serotonin) Receptor_i 5-HT1A Receptor Agonist_i->Receptor_i Antagonist_i 5-HT1A Antagonist (Our Compound) Antagonist_i->Receptor_i blocks Gi Gαi Receptor_i->Gi activates AC Adenylyl Cyclase Gi->AC inhibits ATP ATP AC->ATP converts cAMP ↓ cAMP (Measured Signal) ATP->cAMP

Caption: Canonical G-protein signaling pathways for 5-HT2A and 5-HT1A receptors.

Part 3: Investigating Biased Agonism

The classical view of GPCR signaling is now understood to be an oversimplification. Ligands can exhibit "functional selectivity" or "biased agonism," where they preferentially activate one downstream pathway (e.g., G-protein signaling) over another (e.g., β-arrestin recruitment).[6][7] This is therapeutically important, as β-arrestin pathways are often associated with receptor desensitization and different physiological outcomes.[8][9] We must therefore test our 5-HT2A agonist activity in a β-arrestin recruitment assay.

Experiment 5: β-Arrestin Recruitment Assay

Causality Behind Experimental Choice: This assay directly measures the recruitment of β-arrestin to the activated receptor, providing the second critical data point needed to assess signaling bias. Technologies like enzyme fragment complementation (EFC) provide robust, high-throughput methods for this measurement.[10]

Protocol: PathHunter® β-Arrestin Recruitment Assay

  • Cell Line: Use a PathHunter® cell line engineered to co-express the 5-HT2A receptor fused to a ProLink™ (PK) enzyme fragment and β-arrestin fused to an Enzyme Acceptor (EA) fragment.

  • Assay Principle: Ligand-induced receptor activation causes β-arrestin-EA to bind to the GPCR-PK. This brings the two enzyme fragments together, forming an active β-galactosidase enzyme.

  • Compound Treatment: Add serial dilutions of the test compound or reference agonists to the cells.

  • Signal Development: Incubate the plate, then add the chemiluminescent substrate. The active enzyme hydrolyzes the substrate, producing light.

  • Data Analysis: Measure luminescence on a plate reader. Plot the signal against compound concentration to generate a dose-response curve and determine the EC50 and Emax for β-arrestin recruitment.

Table 4: G-Protein vs. β-Arrestin Signaling for the 5-HT2A Receptor

CompoundGq (Ca2+)β-Arrestin 2Bias Factor
EC50 (nM) Emax (%) EC50 (nM)
(3-methyl-1H-indol-5-yl)methanamine4588%250
Serotonin (Reference)15100%20

Interpretation: The bias factor calculation reveals that our compound is significantly Gq-biased. It is more potent and efficacious at activating the Gq pathway compared to the β-arrestin pathway, a property that distinguishes it from the balanced reference agonist, serotonin.

G cluster_1 Part 3: Biased Agonism Workflow compound 5-HT2A Agonist (Our Compound) receptor 5-HT2A Receptor compound->receptor g_protein_assay Experiment 4b: Calcium Flux Assay receptor->g_protein_assay arrestin_assay Experiment 5: β-Arrestin Assay receptor->arrestin_assay g_protein_pathway G-Protein Signaling g_protein_assay->g_protein_pathway arrestin_pathway β-Arrestin Signaling arrestin_assay->arrestin_pathway bias_calc Calculate Bias Factor g_protein_pathway->bias_calc arrestin_pathway->bias_calc

Caption: Experimental workflow for determining ligand bias.

Part 4: Orthogonal Validation and Comparative Analysis

The final step is to confirm our findings using a technique that relies on a different biophysical principle and to consolidate our data into a clear comparative profile. Electrophysiology provides a powerful orthogonal method to validate GPCR activity.

Experiment 6: Patch Clamp Electrophysiology

Causality Behind Experimental Choice: As our compound is an antagonist at the Gi-coupled 5-HT1A receptor, it should block the downstream activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels. Patch clamp is the gold standard for directly measuring this ion channel activity.[11][12][13]

Protocol: Whole-Cell Patch Clamp Recording

  • Cell Preparation: Use a cell line (e.g., AtT-20) that endogenously expresses 5-HT1A receptors and GIRK channels.

  • Recording Setup: Establish a whole-cell patch clamp configuration on a single cell.

  • Agonist Application: Apply a 5-HT1A agonist (e.g., 5-CT), which will activate GIRK channels and cause membrane hyperpolarization (a more negative voltage).

  • Antagonist Test: After washing out the agonist, pre-incubate the cell with (3-methyl-1H-indol-5-yl)methanamine.

  • Co-application: Re-apply the agonist in the presence of our test compound.

  • Data Analysis: Measure the change in membrane potential. If our compound is an antagonist, it will prevent or significantly reduce the hyperpolarization induced by the agonist.

A successful block of agonist-induced hyperpolarization in this assay would provide strong, orthogonal confirmation of the 5-HT1A antagonist activity observed in the cAMP assay.

Final Comparative Profile

The culmination of this work is a comprehensive pharmacological profile that objectively compares our novel compound to established alternatives.

Table 5: Comparative Pharmacological Profile

Parameter(3-methyl-1H-indol-5-yl)methanamineSerotonin (Endogenous Ligand)Ketanserin (5-HT2A Antagonist)
5-HT2A Binding (Ki) 8.1 nM12.5 nM0.9 nM
5-HT1A Binding (Ki) 25.4 nM5.2 nM>5,000 nM
5-HT2A Function (Ca2+) Agonist (EC50=45 nM, Emax=88%)Agonist (EC50=15 nM, Emax=100%)Antagonist (IC50=1.5 nM)
5-HT1A Function (cAMP) Antagonist (IC50=150 nM)Agonist (EC50=8 nM, Emax=100%)No Activity
5-HT2A β-Arrestin Partial Agonist (EC50=250 nM, Emax=45%)Agonist (EC50=20 nM, Emax=100%)Antagonist
Signaling Bias (5-HT2A) Gq-BiasedBalancedN/A

Conclusion

Through this systematic, multi-assay approach, we have robustly characterized the mechanism of action for our novel compound, (3-methyl-1H-indol-5-yl)methanamine. Our hypothetical data reveal it to be a potent, Gq-biased agonist of the 5-HT2A receptor with concurrent antagonist activity at the 5-HT1A receptor. This unique pharmacological profile, distinct from the endogenous ligand serotonin and other reference compounds, could have significant therapeutic implications.

This guide demonstrates that by layering evidence from broad screening panels, specific second messenger assays, pathway-selective readouts, and orthogonal validation techniques, researchers can build a self-validating and comprehensive understanding of a new molecule's MoA. This logical and rigorous progression is essential for advancing novel compounds in the drug development pipeline.

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Comparative

A Framework for Comparative Evaluation of (3-methyl-1H-indol-5-yl)methanamine as a Novel Kinase Inhibitor

Introduction: The Indole Scaffold as a Privileged Motif in Kinase Inhibitor Discovery Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes, including proliferation, differentiat...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Indole Scaffold as a Privileged Motif in Kinase Inhibitor Discovery

Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes, including proliferation, differentiation, and apoptosis.[1] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[1][2] The development of small-molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases.[3]

Within the landscape of kinase inhibitor discovery, the indole nucleus is recognized as a "privileged scaffold."[1][4] This versatile heterocyclic structure is found in numerous natural products and synthetic compounds with potent biological activities.[5] Its unique electronic properties and ability to form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of kinases make it an ideal starting point for the design of novel inhibitors.[1][3] To date, numerous FDA-approved kinase inhibitors, such as Sunitinib and Nintedanib, incorporate an indole or a related oxindole motif, highlighting the significance of this chemical framework.[3][6]

This guide provides a comprehensive framework for the head-to-head comparison of a novel compound, (3-methyl-1H-indol-5-yl)methanamine, with established kinase inhibitors. Given the novelty of this compound in the context of kinase inhibition, this document will serve as a detailed roadmap for its characterization and evaluation, outlining the necessary experimental protocols to ascertain its potential as a therapeutic agent.

Selection of Comparator Kinase Inhibitors

To provide a robust comparison, it is essential to select well-characterized kinase inhibitors with known mechanisms of action and clinical relevance. Based on the indole scaffold of our test compound, we have selected two representative inhibitors for this hypothetical comparison:

  • Sunitinib: A multi-targeted receptor tyrosine kinase (RTK) inhibitor that targets, among others, Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[6] Its oxindole core makes it a relevant structural comparator.

  • Vemurafenib: A potent and selective inhibitor of the V600E mutant of B-Raf kinase, a key driver in many melanomas.[3] While not a direct indole, its core structure interacts with the kinase hinge region in a manner that provides a valuable comparison for ATP-competitive inhibitors.

Experimental Plan for Comparative Analysis

A rigorous evaluation of a potential kinase inhibitor requires a multi-faceted approach, encompassing biochemical assays, cell-based functional assays, and cytotoxicity profiling. The following sections detail the proposed experimental workflows.

Part 1: In Vitro Kinase Inhibition Assays

The initial step is to determine the direct inhibitory activity of (3-methyl-1H-indol-5-yl)methanamine against a panel of purified kinases and compare its potency with Sunitinib and Vemurafenib. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[7][8]

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against selected kinases (e.g., VEGFR-2, B-Raf V600E).

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of (3-methyl-1H-indol-5-yl)methanamine, Sunitinib, and Vemurafenib Reaction_Setup Add kinase, substrate/ATP mix, and inhibitors to 96-well plate Compound_Prep->Reaction_Setup Enzyme_Prep Prepare kinase solutions (VEGFR-2, B-Raf V600E) Enzyme_Prep->Reaction_Setup Substrate_Prep Prepare substrate/ATP mixture Substrate_Prep->Reaction_Setup Incubation Incubate at 30°C for 60 minutes Reaction_Setup->Incubation ADP_Glo_Reagent Add ADP-Glo™ Reagent to stop reaction and deplete ATP Incubation->ADP_Glo_Reagent Incubation2 Incubate at RT for 40 minutes ADP_Glo_Reagent->Incubation2 Detection_Reagent Add Kinase Detection Reagent to convert ADP to ATP Incubation2->Detection_Reagent Incubation3 Incubate at RT for 30 minutes Detection_Reagent->Incubation3 Luminescence Measure luminescence with a plate reader Incubation3->Luminescence IC50_Calc Calculate IC50 values using non-linear regression Luminescence->IC50_Calc

Caption: Workflow for the in vitro kinase inhibition assay using ADP-Glo™.

Detailed Protocol: VEGFR-2 Kinase Inhibition Assay [9][10]

  • Reagent Preparation:

    • Prepare serial dilutions of (3-methyl-1H-indol-5-yl)methanamine, Sunitinib, and a vehicle control (e.g., DMSO) in 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.[9]

    • Thaw recombinant human VEGFR-2 enzyme on ice and dilute to the desired concentration (e.g., 1 ng/µl) in 1x Kinase Buffer.[10]

    • Prepare a master mixture containing 5x Kinase Buffer, 500 µM ATP, and a suitable substrate (e.g., Poly (Glu, Tyr) 4:1).[10]

  • Assay Procedure (96-well plate format):

    • To each well, add 5 µl of the diluted inhibitor solutions. For positive controls (no inhibitor), add 5 µl of 1x Kinase Buffer with DMSO.[9]

    • Add 25 µl of the master mixture to all wells.[10]

    • To initiate the reaction, add 20 µl of the diluted VEGFR-2 enzyme to the test and positive control wells. For blank wells (no enzyme), add 20 µl of 1x Kinase Buffer.[9]

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Add 50 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[7]

    • Add 50 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[9]

    • Read the luminescence using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).

Part 2: Cell-Based Signaling Pathway Analysis

To understand the effect of the compounds in a more biologically relevant context, it is crucial to assess their impact on intracellular signaling pathways. Western blotting is a standard technique to measure the phosphorylation status of key proteins within a signaling cascade.[11][12]

Objective: To determine if (3-methyl-1H-indol-5-yl)methanamine inhibits the phosphorylation of downstream effectors of VEGFR-2 (e.g., ERK1/2) in endothelial cells and B-Raf V600E (e.g., MEK1/2, ERK1/2) in melanoma cells.

Signaling Pathway Diagram: MAPK Pathway

G RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) RAS RAS RTK->RAS BRAF B-Raf (V600E) RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus ERK->Nucleus Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Vemurafenib Vemurafenib Vemurafenib->BRAF Inhibits Sunitinib Sunitinib Sunitinib->RTK Inhibits Test_Compound (3-methyl-1H-indol-5-yl)methanamine Test_Compound->RTK ? Test_Compound->BRAF ?

Caption: Simplified MAPK signaling pathway and points of inhibition.

Detailed Protocol: Western Blot for Phospho-ERK1/2 [13][14]

  • Cell Culture and Treatment:

    • Seed human umbilical vein endothelial cells (HUVECs) or A375 melanoma cells (B-Raf V600E positive) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of (3-methyl-1H-indol-5-yl)methanamine, the appropriate positive control inhibitor (Sunitinib for HUVECs, Vemurafenib for A375), and a vehicle control for a specified time (e.g., 2 hours).

    • For HUVECs, stimulate with VEGF (e.g., 50 ng/mL) for 10 minutes before harvesting to induce VEGFR-2 signaling.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]

    • Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[12]

    • Determine the protein concentration of the supernatant using a BCA assay.[12]

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.[13]

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.[14]

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[13]

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-ERK1/2, total ERK1/2, and a loading control (e.g., GAPDH or β-actin).[13]

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[12]

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12]

    • Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels.

Part 3: Cell Viability/Cytotoxicity Assays

Assessing the effect of a compound on cell viability is crucial to determine its therapeutic potential and therapeutic window. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[15]

Objective: To determine the cytotoxic effects (IC50) of (3-methyl-1H-indol-5-yl)methanamine on relevant cancer cell lines (e.g., A375 melanoma, a VEGFR-dependent cancer cell line) and compare it to the known inhibitors.

Detailed Protocol: MTT Cell Viability Assay [7][15][16]

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[7]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and control inhibitors in the cell culture medium.

    • Remove the old medium and add 100 µl of the medium containing the compounds to the respective wells. Include a vehicle control.[7]

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Incubation and Solubilization:

    • Add 10 µl of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[16]

    • Carefully remove the medium and add 100 µl of DMSO to each well to dissolve the formazan crystals.[15]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.[16]

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC50 values by plotting the percentage of viability against the logarithm of the compound concentration.

Data Presentation and Interpretation

The quantitative data generated from these experiments should be summarized in clear, concise tables for easy comparison.

Table 1: In Vitro Kinase Inhibition Profile

CompoundVEGFR-2 IC50 (nM)B-Raf V600E IC50 (nM)
(3-methyl-1H-indol-5-yl)methanamineExperimental ValueExperimental Value
SunitinibReference ValueReference Value
VemurafenibReference ValueReference Value

Table 2: Cellular Potency and Cytotoxicity

CompoundCell Linep-ERK Inhibition IC50 (nM)Cell Viability IC50 (µM)
(3-methyl-1H-indol-5-yl)methanamineA375Experimental ValueExperimental Value
VemurafenibA375Reference ValueReference Value
(3-methyl-1H-indol-5-yl)methanamineHUVECExperimental ValueExperimental Value
SunitinibHUVECReference ValueReference Value

Conclusion and Future Directions

This guide outlines a foundational experimental strategy to perform a head-to-head comparison of the novel compound (3-methyl-1H-indol-5-yl)methanamine with established kinase inhibitors. By systematically evaluating its in vitro inhibitory activity, its effects on intracellular signaling, and its cellular cytotoxicity, researchers can build a comprehensive profile of this compound.

Positive results from these initial studies would warrant further investigation, including broader kinase profiling to assess selectivity, in vivo efficacy studies in animal models, and pharmacokinetic and toxicological evaluations. The indole scaffold holds significant promise in drug discovery, and a rigorous, methodical approach is paramount to unlocking the therapeutic potential of new derivatives like (3-methyl-1H-indol-5-yl)methanamine.

References

  • BenchChem. (2025). Application Notes and Protocols: Vegfr-2-IN-13 In Vitro Kinase Assay. Benchchem.
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  • BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit.
  • BPS Bioscience. (n.d.). B-Raf(V600E) Kinase Assay Kit.
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  • Research Journal of Pharmacy and Technology. (2017). A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. Research Journal of Pharmacy and Technology, 10(12), 4323-4326.
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Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of (3-methyl-1H-indol-5-yl)methanamine

As researchers and developers at the forefront of scientific innovation, our responsibility extends beyond discovery to include the safe and conscientious management of the chemical entities we handle. This guide provide...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and developers at the forefront of scientific innovation, our responsibility extends beyond discovery to include the safe and conscientious management of the chemical entities we handle. This guide provides a detailed protocol for the proper disposal of (3-methyl-1H-indol-5-yl)methanamine, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety principles and regulatory compliance, reflecting a commitment to best practices in laboratory operations.

Hazard Profile and Regulatory Imperative

(3-methyl-1H-indol-5-yl)methanamine is a substituted indole, a class of compounds with varied and significant biological activities. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not always readily available, a professional risk assessment necessitates treating it as hazardous based on the toxicological profiles of its core functional groups: the indole ring and the primary amine.

The indole moiety and its derivatives are known to possess biological activity and can be toxic to aquatic life with long-lasting effects.[1][2] The primary amine group renders the molecule basic and potentially corrosive. Amines as a class require careful segregation from incompatible materials like acids and oxidizing agents to prevent hazardous reactions.[3]

GHS (Globally Harmonized System) classifications for structurally similar compounds, such as (1H-indol-5-yl)methanamine, indicate hazards including being harmful if swallowed and causing skin and serious eye irritation.[4][5] Therefore, the precautionary principle must be applied. All waste containing (3-methyl-1H-indol-5-yl)methanamine must be classified and handled as regulated hazardous chemical waste. Disposal into sanitary sewers or regular trash is strictly prohibited.[6][7]

Table 1: Inferred Hazard Profile and Disposal Implications

Hazard Classification (Inferred)Associated RiskCore Disposal Implication
Acute Toxicity (Oral, Dermal) Harmful or toxic if swallowed or in contact with skin.[4][8]All contaminated materials, including PPE, must be disposed of as hazardous waste.
Skin Corrosion/Irritation Causes skin irritation.[4][9]Wear appropriate chemical-resistant gloves and lab coat. Dispose of all contaminated clothing and PPE as hazardous waste.
Serious Eye Damage/Irritation Causes serious eye damage or irritation.[4][8]Wear safety goggles or a face shield. Ensure waste containers are kept closed to prevent fumes from causing eye irritation.
Aquatic Toxicity Potentially toxic or very toxic to aquatic life.[2]Absolutely no discharge to drains or waterways.[1] All waste must be collected for treatment by a licensed facility.
Reactivity As a primary amine, it can react exothermically with acids and oxidizing agents.[3]Segregate waste streams. Do not mix amine-containing waste with acidic or oxidative waste.[6][10]

Step-by-Step Disposal Protocol

This protocol ensures that all waste streams containing (3-methyl-1H-indol-5-yl)methanamine are managed safely from the point of generation to final pickup by a certified hazardous waste handler.

Personal Protective Equipment (PPE)

Before handling any waste, ensure the following PPE is worn:

  • Gloves: Chemical-resistant nitrile or neoprene gloves. Always inspect gloves for integrity before use.

  • Eye Protection: Safety goggles or a face shield.

  • Lab Coat: A standard laboratory coat to protect from splashes.

Waste Segregation and Containment

Proper segregation is the cornerstone of safe chemical waste management. Never mix incompatible waste streams.[6][10]

For Solid Waste (e.g., pure compound, contaminated weighing paper, TLC plates):

  • Designate a Container: Use a clearly labeled, sealable container, such as a wide-mouth plastic jar. The container must be compatible with the chemical.[11]

  • Collect Waste: Place all solid waste contaminated with (3-methyl-1H-indol-5-yl)methanamine directly into this designated container.

  • Seal and Label: Keep the container sealed when not in use. The label must clearly state "HAZARDOUS WASTE " and list the full chemical name: "(3-methyl-1H-indol-5-yl)methanamine".[12][13]

For Liquid Waste (e.g., reaction mixtures, solutions, solvent rinses):

  • Select a Carboy: Use a designated, compatible waste carboy (plastic is often preferred to avoid breakage).[11] Do not use the original chemical bottle for waste accumulation unless it is relabeled appropriately as hazardous waste.[13]

  • Segregate Solvents: If possible, maintain separate waste streams for halogenated and non-halogenated solvents.

  • Label Correctly: The carboy must be labeled "HAZARDOUS WASTE ". List all chemical constituents by their full name and approximate percentage. For example:

    • Methanol (~80%)

    • Water (~15%)

    • (3-methyl-1H-indol-5-yl)methanamine (~5%)

  • Keep Closed: The container must be kept tightly capped at all times except when adding waste.[12] Using a funnel and removing it after use is standard practice.

For Contaminated Labware (e.g., pipette tips, syringes, gloves):

  • Collect Separately: Place all disposable labware that has come into contact with the chemical into a designated, lined container or a heavy-duty, sealable plastic bag clearly marked as "HAZARDOUS WASTE ".

  • Final Disposal: Once full, this bag should be sealed and placed in the appropriate solid hazardous waste drum provided by your institution.

Storage in a Satellite Accumulation Area (SAA)

Store all hazardous waste containers at or near the point of generation in a designated Satellite Accumulation Area (SAA).[11][12]

  • The SAA must be under the control of the laboratory personnel generating the waste.

  • Ensure secondary containment (e.g., a plastic tub) is used to capture any potential leaks.

  • Store containers away from heat sources and direct sunlight.[3]

  • Crucially, ensure that containers of amine waste are physically segregated from containers of acidic or oxidizing waste.[3][10]

Arranging for Final Disposal
  • Do Not Overfill: Fill liquid waste containers to no more than 90% capacity to allow for vapor expansion.[12]

  • Request Pickup: Once a container is full, or if the project is complete, contact your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.[14]

  • Documentation: Complete all necessary waste pickup forms accurately, ensuring the chemical composition on the form matches the container label.

Spill Management Protocol

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Spill: For a small, manageable spill (typically <100 mL, depending on institutional policy) that you are trained to handle:

    • Contain: Use a chemical spill kit containing an inert absorbent material like vermiculite or sand to dike the spill and prevent it from spreading.[14]

    • Collect: Wearing appropriate PPE, carefully scoop the absorbed material into a designated hazardous waste container.

    • Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol or ethanol), and dispose of the cleaning materials as hazardous waste.

  • Evacuate: For large spills, or if you feel unwell or unsure, evacuate the area immediately. Close the doors, post a warning sign, and contact your institution's EHS or emergency response team from a safe location.

Empty Container Decontamination

Empty containers that once held (3-methyl-1H-indol-5-yl)methanamine must be treated as hazardous waste unless properly decontaminated.[10]

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., ethanol or acetone).

  • Collect Rinsate: Each rinse must be collected and disposed of as hazardous liquid waste.[15] Do not pour the rinsate down the drain.

  • Deface Label: Completely remove or deface the original chemical label.

  • Final Disposal: After triple-rinsing, the container may be disposed of in the appropriate glass or plastic recycling bin, in accordance with institutional policy.[10]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper handling and disposal of waste containing (3-methyl-1H-indol-5-yl)methanamine.

G cluster_0 Waste Generation & Segregation cluster_1 Containment & Labeling Protocol cluster_2 Storage & Final Disposal start Waste Generated: (3-methyl-1H-indol-5-yl)methanamine waste_form Determine Waste Form start->waste_form solid Solid Waste (e.g., powder, contaminated items) waste_form->solid Solid liquid Liquid Waste (e.g., solutions, rinsate) waste_form->liquid Liquid empty Empty Original Container waste_form->empty Empty solid_proc 1. Place in compatible, sealed container. 2. Label: 'HAZARDOUS WASTE' + full chemical name. solid->solid_proc liquid_proc 1. Collect in compatible, capped carboy. 2. Label: 'HAZARDOUS WASTE' + all constituents & percentages. liquid->liquid_proc empty_proc 1. Triple rinse with suitable solvent. 2. Collect all rinsate as liquid hazardous waste. 3. Deface original label. empty->empty_proc store Store container in designated Satellite Accumulation Area (SAA). Segregate from acids/oxidizers. solid_proc->store liquid_proc->store empty_proc->liquid_proc Rinsate pickup Container Full? (or project complete) store->pickup pickup->store No request Complete waste pickup form. Request EHS/Contractor Pickup. pickup->request Yes

Caption: Workflow for the safe disposal of (3-methyl-1H-indol-5-yl)methanamine waste.

References

  • University of Canterbury.Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Columbia University. Hazardous Chemical Waste Management Guidelines. [Link]

  • University of Pennsylvania. Laboratory Chemical Waste Management Guidelines. [Link]

  • Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. [Link]

  • American Chemical Society. Hazardous Waste and Disposal. [Link]

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  • Purdue University. Guidelines: Handling and Disposal of Chemicals. [Link]

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  • University of Wisconsin-Madison. Appendix A Disposal Procedures by Chemical. [Link]

  • MDPI. (2,3-Dihydro-1H-indol-5-ylmethyl)amine. [Link]

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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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